molecular formula C13H13NO4 B1298249 ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate CAS No. 36820-78-7

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1298249
CAS No.: 36820-78-7
M. Wt: 247.25 g/mol
InChI Key: XQDZGHNVSBDTSP-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a versatile indole derivative that serves as a key synthetic intermediate and active compound in advanced materials and medicinal chemistry research. Its molecular structure, featuring multiple functional groups, allows it to interact with various biological and metallic targets. In materials science, this compound is investigated for its inhibitory effects on the corrosion of mild steel in acidic environments. Research indicates that similar indole derivatives function as mixed-type corrosion inhibitors, adsorbing onto metal surfaces to create a protective barrier that significantly reduces charge and mass transfer, thereby shielding the material from dangerous ions . The formyl and carboxylate groups on the indole scaffold are pivotal for this adsorption mechanism . In pharmaceutical research, the compound is a valuable precursor for synthesizing complex heterocyclic systems. Its functional groups are amenable to further chemical transformations, enabling the construction of diverse molecular libraries for bioactivity screening. Indole-based hybrids are a prominent area of study due to their wide range of therapeutic potentials, including anticancer, antimicrobial, and antidiabetic activities . The compound's structure allows it to be a building block for developing novel sulfonamide derivatives and other pharmacologically active molecules, making it a compound of significant interest for probing new biological pathways and developing new therapeutic agents .

Properties

IUPAC Name

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZGHNVSBDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358638
Record name ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36820-78-7
Record name ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthetic pathway for ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is presented in two main stages: the preparation of the precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, followed by its formylation at the 3-position. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

The synthesis of the key precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, can be achieved through various methods. One of the most efficient and well-documented routes is the Fischer indole synthesis, often preceded by a Japp-Klingemann reaction. This pathway offers high yields and utilizes readily available starting materials.[1][2]

Synthesis Pathway Overview

The overall transformation involves the reaction of a diazonium salt derived from p-anisidine with a β-ketoester, followed by cyclization to form the indole ring. An optimized process has been developed that improves upon classical procedures, achieving high overall yields.[1]

Synthesis_Pathway_Stage1 p_anisidine p-Anisidine diazonium_salt Diazonium Salt p_anisidine->diazonium_salt NaNO2, HCl azo_compound Azo Compound diazonium_salt->azo_compound Azo coupling ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate ethyl_2_methylacetoacetate->azo_compound indole_ester Ethyl 5-methoxy-1H- indole-2-carboxylate azo_compound->indole_ester Japp-Klingemann rearrangement & Fischer indole synthesis (HCl/Ethanol)

Figure 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate.
Experimental Protocol: Improved Fischer Indole Synthesis

This protocol is based on an optimized process that provides high yields of the desired indole ester.[1]

Step 1: Diazotization of p-Anisidine

  • Dissolve p-anisidine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period before use in the next step.

Step 2: Azo Coupling and Japp-Klingemann Rearrangement

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. This step facilitates the azo coupling followed by the Japp-Klingemann rearrangement to form an intermediate phenylhydrazone.

Step 3: Fischer Indole Synthesis

  • The crude intermediate from the previous step is dissolved in cold ethanol.

  • To this solution, add cold ethanol saturated with dry hydrogen chloride gas.

  • The reaction mixture is stirred, leading to the cyclization and formation of ethyl 5-methoxy-1H-indole-2-carboxylate.

  • The product can be isolated by pouring the reaction mixture into ice-water, followed by filtration and washing of the precipitate.

Quantitative Data
ParameterValueReference
Overall Yield from p-anisidine75-80%[1]
Previous Reported Yield58%[1]

Stage 2: Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

The introduction of a formyl group at the C3 position of the indole ring is a crucial step to yield the final product. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5] This reaction is a type of electrophilic aromatic substitution.[4]

Reaction Pathway

The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.[3]

Synthesis_Pathway_Stage2 indole_ester Ethyl 5-methoxy-1H- indole-2-carboxylate iminium_intermediate Iminium Salt Intermediate indole_ester->iminium_intermediate Electrophilic attack vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->iminium_intermediate final_product Ethyl 3-formyl-5-methoxy-1H- indole-2-carboxylate iminium_intermediate->final_product Hydrolysis

Figure 2: Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation

The following is a general procedure for the formylation of an indole at the 3-position, adapted for the specific substrate.

  • In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring, maintaining the temperature at 0-5 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at the same temperature for a designated period.

  • Prepare a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in a suitable solvent (e.g., DMF or a chlorinated solvent).

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate and neutralize the acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data
ProductYieldReference
Ethyl 3-formyl-1H-indole-2-carboxylateNot specified, but preparation is documented[6]

It is anticipated that the formylation of the 5-methoxy derivative would proceed with a comparable or potentially higher yield due to the electron-donating nature of the methoxy group, which activates the indole ring towards electrophilic substitution.

Conclusion

The synthesis of this compound is a well-established process that can be performed with high efficiency. The two-stage approach, involving an optimized Fischer indole synthesis followed by a Vilsmeier-Haack formylation, provides a reliable route to this important synthetic intermediate. The detailed protocols and understanding of the underlying reaction mechanisms presented in this guide are intended to support researchers in the successful synthesis and further application of this compound in the development of novel therapeutic agents.

References

In-Depth Technical Guide: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (CAS Number 36820-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry.

Chemical and Physical Properties

This compound is a solid organic compound. The core of this molecule is an indole ring system, which is a common motif in many biologically active compounds. The indole nucleus is substituted at various positions, influencing its chemical reactivity and potential biological interactions.

Table 1: Chemical and Physical Data for CAS 36820-78-7

PropertyValue
CAS Number 36820-78-7
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance Solid (form may vary)
Solubility Data not readily available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. This reaction is a well-established method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on the general Vilsmeier-Haack reaction conditions for indole derivatives.

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring. The mixture is stirred for a specified time at low temperature to form the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: A solution of ethyl 5-methoxy-1H-indole-2-carboxylate in an anhydrous solvent (e.g., DCM) is added dropwise to the freshly prepared Vilsmeier reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water or a saturated solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Below is a diagram illustrating the general workflow for this synthesis.

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add starting material workup Aqueous Work-up and Extraction formylation->workup Quench reaction purification Column Chromatography workup->purification Crude product product Pure Product purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectra for CAS 36820-78-7 are not widely published, the expected spectroscopic data can be inferred from closely related structures.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the formyl proton (~10 ppm).- Signals for the aromatic protons on the indole ring.- Quartet and triplet for the ethyl ester group.- Singlet for the methoxy group protons.- Broad singlet for the N-H proton of the indole ring.
¹³C NMR - Signal for the formyl carbon (~185 ppm).- Signal for the ester carbonyl carbon.- Signals for the aromatic carbons of the indole ring.- Signals for the ethyl and methoxy group carbons.
IR Spectroscopy - N-H stretching vibration.- C=O stretching vibrations for the aldehyde and ester.- C-O stretching for the methoxy and ester groups.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (247.25 g/mol ).- Fragmentation pattern consistent with the loss of ethoxy and formyl groups.

Role as a Synthetic Intermediate and Potential Applications

This compound is a valuable building block in organic synthesis due to its reactive formyl group and the versatile indole scaffold. Its primary application lies in the construction of more complex heterocyclic systems with potential biological activities.

The formyl group at the 3-position of the indole ring is susceptible to a variety of chemical transformations, including:

  • Condensation Reactions: It can react with active methylene compounds to form new carbon-carbon bonds. This is a key step in the synthesis of various natural product analogues.

  • Reductive Amination: The aldehyde can be converted into an amine, providing a route to substituted tryptamine derivatives.

  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic utility.

Signaling Pathway Implication (Hypothetical)

Given that many indole derivatives exhibit biological activity, it is plausible that molecules synthesized from this intermediate could interact with various cellular signaling pathways. For instance, indole-based compounds have been shown to act as inhibitors of kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), which is involved in numerous cellular processes including metabolism, cell proliferation, and apoptosis.

The diagram below illustrates a hypothetical role of a derivative of this compound as a kinase inhibitor.

G Derivative Indole Derivative Kinase Target Kinase (e.g., GSK-3β) Derivative->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Activation/ Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.

Conclusion

This compound (CAS 36820-78-7) is a key synthetic intermediate with significant potential for the development of novel, biologically active compounds. While direct biological data for this specific molecule is limited, its structural features and reactivity make it a valuable tool for medicinal chemists and drug development professionals. Further research into the synthesis of derivatives from this compound could lead to the discovery of new therapeutic agents.

Spectroscopic and Synthetic Elucidation of Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

  • Compound Name: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

  • CAS Number: 36820-78-7[1][2]

  • Molecular Formula: C₁₃H₁₃NO₄[1]

  • Molecular Weight: 247.25 g/mol [1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are derived from the known spectral properties of closely related indole derivatives, such as ethyl 1H-indole-2-carboxylate, various indole-3-carbaldehydes, and 5-methoxyindole analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.2s-1HCHO
~9.0br s-1HNH
~7.8d~2.01HH-4
~7.3d~9.01HH-7
~7.0dd~9.0, ~2.01HH-6
~4.4q~7.12HOCH₂CH₃
~3.9s-3HOCH₃
~1.4t~7.13HOCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0CHO
~162.0C=O (ester)
~156.0C-5
~137.0C-7a
~130.0C-2
~125.0C-3a
~118.0C-3
~115.0C-6
~112.0C-7
~103.0C-4
~61.5OCH₂CH₃
~55.8OCH₃
~14.2OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2980, ~2940MediumC-H Stretch (aliphatic)
~1710StrongC=O Stretch (ester)
~1670StrongC=O Stretch (aldehyde)
~1600, ~1480MediumC=C Stretch (aromatic)
~1250, ~1030StrongC-O Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
247High[M]⁺ (Molecular Ion)
218Medium[M - CHO]⁺
202Medium[M - OCH₂CH₃]⁺
174High[M - COOCH₂CH₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 4-methoxyaniline. The first step involves the synthesis of the indole scaffold, followed by formylation at the C-3 position.

Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Precursor)

This procedure is based on the Japp-Klingemann reaction.

Materials:

  • 4-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Sulfuric acid (H₂SO₄)

Procedure:

  • A solution of 4-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added.

  • The diazonium salt solution is then slowly added to the ethanolic solution of the ethyl 2-methylacetoacetate enolate at low temperature.

  • The reaction mixture is stirred for several hours, allowing the formation of the hydrazone intermediate.

  • The hydrazone is then cyclized by heating in the presence of a strong acid, such as sulfuric acid in ethanol.

  • After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

This procedure utilizes the Vilsmeier-Haack reaction for the formylation of the indole ring.[3][4][5]

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.

  • Anhydrous N,N-dimethylformamide is added dropwise to the cooled solution to form the Vilsmeier reagent. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous dichloromethane is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the evolution of gas ceases.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Start Materials: 4-Methoxyaniline, Ethyl 2-methylacetoacetate step1 Step 1: Japp-Klingemann Indole Synthesis start->step1 precursor Intermediate: Ethyl 5-methoxy-1H- indole-2-carboxylate step1->precursor step2 Step 2: Vilsmeier-Haack Formylation (POCl₃/DMF) precursor->step2 purification Purification: Column Chromatography step2->purification product Final Product: Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate analysis Spectroscopic Analysis product->analysis purification->product nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms

Caption: Synthesis and analysis workflow for this compound.

References

molecular structure of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This molecule, featuring an ester, a formyl group, and a methoxy substituent, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[1][2] Its functional groups offer multiple reaction sites for derivatization, making it a valuable building block for creating libraries of compounds for biological screening.[1] Indole-2-carboxylate derivatives, in particular, are precursors to compounds with potential applications as anticancer, anti-diabetic, and antimicrobial agents.[3][4][5][6]

Molecular Structure and Physicochemical Properties

The consists of a central indole bicyclic system. An ethyl carboxylate group is attached at position 2, a formyl (aldehyde) group at position 3, and a methoxy group at position 5 of the indole ring.

Caption: 2D molecular structure of the title compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 36820-78-7[7][8]
Molecular Formula C₁₃H₁₃NO₄[7][8]
Molecular Weight 247.25 g/mol [7]
Monoisotopic Mass 247.08445790 Da[7]
Topological Polar Surface Area 68.4 Ų[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 5[7]
Complexity 320[7]
XLogP3-AA 2.4[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction. This involves the formylation of the precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, at the electron-rich C3 position of the indole ring. The precursor itself can be synthesized through methods like the Reissert or Fischer indole synthesis.[9][10]

SynthesisWorkflow Synthesis Workflow via Vilsmeier-Haack Reaction start Ethyl 5-methoxy-1H-indole-2-carboxylate (Starting Material) process Vilsmeier-Haack Formylation start->process reagents Vilsmeier Reagent (POCl₃ + DMF) reagents->process product This compound (Final Product) process->product Derivatization Key Derivatization Pathways Core Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate FG1 C3-Formyl Group Core->FG1 FG2 N1-H Group Core->FG2 FG3 C2-Ester Group Core->FG3 P1 Condensation Products (e.g., Aplysinopsin Analogues) FG1->P1 Condensation P2 N-Alkylated/Acylated Derivatives FG2->P2 Alkylation / Acylation P3 Carboxylic Acid / Amides FG3->P3 Hydrolysis / Amidation

References

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound belonging to the indole family. This document details its chemical properties, a validated synthesis protocol, and contextual biological significance based on related structures.

Chemical Identity and Properties

This compound is a substituted indole derivative that serves as a valuable intermediate in organic synthesis. Its core structure features an indole scaffold, which is a prominent motif in many biologically active compounds.

PropertyValue
Chemical Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
IUPAC Name This compound
Appearance Orange solid[1]
Melting Point 228–230 °C[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

This protocol is adapted from a method used in the development of SARS-CoV 3CL protease inhibitors[2].

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice water

  • 2% Sodium hydroxide (NaOH) solution

Procedure:

  • A solution of phosphorus oxychloride (15 mmol) in anhydrous DMF (5 mL) is prepared and cooled in an ice bath.

  • A solution of ethyl 5-methoxy-1H-indole-2-carboxylate (7.6 mmol) in anhydrous DMF (3 mL) is added dropwise to the cooled POCl₃/DMF solution.

  • The reaction mixture is then heated to 110 °C for 2.5 hours.[2]

  • After cooling, the reaction is quenched by the addition of ice water.

  • The mixture is made alkaline by the addition of a 2% sodium hydroxide solution, leading to the precipitation of the product.[2]

  • The precipitate is collected and can be further purified by column chromatography to yield this compound.[2]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_workup Workup cluster_product Final Product start Ethyl 5-methoxy-1H- indole-2-carboxylate reagents 1. POCl₃, DMF, 0°C 2. Heat (110°C) start->reagents Reaction workup 1. Quench with ice water 2. Basify with 2% NaOH reagents->workup Processing product Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate workup->product Isolation

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the indole-2-carboxylate scaffold is of significant interest in medicinal chemistry. The title compound itself has been synthesized as a key intermediate in the development of dipeptide-type SARS-CoV 3CL protease inhibitors[2].

Derivatives of indole-2-carboxylic acid have shown a range of biological activities, highlighting the potential of this chemical class:

  • Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication[3][4].

  • Antiproliferative Effects: Various indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Some of these compounds have demonstrated potent effects, suggesting potential as EGFR/CDK2 dual inhibitors[5].

  • Cannabinoid Receptor Modulation: The indole-2-carboxamide structure is the basis for allosteric modulators of the cannabinoid CB1 receptor, which are valuable tools for studying the endocannabinoid system[6].

The formyl group at the C3 position and the methoxy group at the C5 position of this compound provide functional handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The electron-rich indole ring and the reactive formyl group make it a versatile building block for more complex molecules[7].

References

Lacking Specific Data, A Guide to Determining the Solubility of Ethyl 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in common solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a summary of expected solubility based on analogous compounds and outlining detailed experimental protocols for its quantitative determination. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available at the time of this publication. This guide, therefore, serves as a practical resource for researchers needing to determine this critical parameter.

Physicochemical Properties and Expected Solubility Profile

The structure of this compound, with its indole core, ester, formyl, and methoxy functional groups, suggests a moderate to low polarity. The presence of the N-H group and oxygen atoms allows for hydrogen bonding, which will influence its interaction with protic and aprotic solvents.

Based on qualitative information for similar indole derivatives, a general solubility profile can be anticipated. For instance, the related compound 5-methoxyindole-2-carboxylic acid ethyl ester is reported to be insoluble in water but soluble in common organic solvents such as ether, methanol, and dichloromethane. The title compound is expected to exhibit similar behavior.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting with the ester, formyl, and indole N-H groups of the solute.
WaterInsoluble to Very Sparingly SolubleThe overall nonpolar character of the large indole ring system is expected to dominate over the polar functional groups, leading to poor aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileSoluble to Highly SolubleThese solvents are strong hydrogen bond acceptors and have dipole moments that can effectively solvate the polar functional groups of the molecule.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformSolubleThese solvents can effectively solvate the large, nonpolar indole backbone of the molecule.
Ethyl AcetateSolubleThe ester functionality and moderate polarity of ethyl acetate make it a good solvent for this compound.
TolueneSparingly SolubleThe nonpolar aromatic nature of toluene may lead to some solubility, but it is likely to be lower than in more polar organic solvents.
Hexane, HeptaneInsoluble to Very Sparingly SolubleThe highly nonpolar nature of aliphatic hydrocarbons makes them poor solvents for this moderately polar compound.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The two primary methods used in drug discovery are the determination of kinetic and thermodynamic solubility[1][2].

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature when the system is at equilibrium.

  • Materials and Equipment:

    • This compound (solid)

    • Selected solvents (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

    • Vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Protocol:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • Centrifuge the samples at high speed to pellet any remaining solid.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from known standards.

    • The resulting concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

2. Kinetic Solubility Assay (High-Throughput Method)

This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is often used for early-stage drug discovery screening.

  • Materials and Equipment:

    • High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

    • Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

    • 96-well plates

    • Automated liquid handler (optional)

    • Plate shaker

    • Plate reader with turbidity or nephelometry detection, or HPLC-UV/MS system

  • Protocol:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

    • Seal the plate and shake for a set period (e.g., 2-24 hours) at a controlled temperature.

    • Measure the amount of precipitate formed using a plate reader that detects light scattering (turbidity or nephelometry).

    • Alternatively, filter or centrifuge the plate to remove the precipitate and quantify the concentration of the compound remaining in the supernatant using HPLC-UV/MS.

    • The kinetic solubility is the concentration at which precipitation is first observed or the concentration remaining in solution after the incubation period.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Thermodynamic Solubility Determination Workflow.

While specific quantitative solubility data for this compound is currently unavailable in the public domain, this guide provides researchers with a strong foundation for understanding its likely solubility profile and for experimentally determining this vital parameter. The provided protocols for thermodynamic and kinetic solubility are standard in the pharmaceutical industry and will yield reliable data for decision-making in drug development projects. It is recommended that researchers perform these experiments to obtain the precise solubility values required for their specific applications.

References

The Rising Potential of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of indole derivatives, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate and its analogs are emerging as a promising class of molecules with diverse pharmacological potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying molecular mechanisms through signaling pathway diagrams.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, primarily in oncology and infectious diseases. The presence of the formyl, methoxy, and ethyl carboxylate groups on the indole core contributes to the diverse biological activities observed.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of indole derivatives against a variety of cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Specifically, indole compounds have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[1][2][4][5][6][7][8]

Antimicrobial Activity

The indole scaffold is also a key feature in many compounds exhibiting potent antibacterial and antifungal properties. Derivatives of this compound are being investigated for their ability to inhibit the growth of various pathogenic microorganisms. Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[9][10][11]

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various this compound derivatives and structurally related compounds.

Table 1: Anticancer Activity of Indole Derivatives (IC50 values in µM)

Compound IDDerivative TypeMCF-7 (Breast)MDA-MB-468 (Breast)HeLa (Cervical)A549 (Lung)HT-29 (Colon)Reference
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide13.28.2---[12]
5d 4-fluoro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide-15---[12]
IVa 3-benzylidene-5-bromo-indole-2-one<10---<10[13]
IVb 3-(4-chlorobenzylidene)-5-bromo-indole-2-one<10---<10[13]
7d N-((5-fluoro-1-methyl-1H-indol-3-yl)methyl)-2-(3,4-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide0.34-0.52-0.86[14]
6i (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide6.10 ± 0.4----[15]
6v (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide6.49 ± 0.3----[15]

Note: The presented data is for a range of indole derivatives to highlight the potential of the scaffold. Data for the exact this compound core is limited in the public domain.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeS. aureusE. coliP. aeruginosaC. albicansC. kruseiReference
3d Indole-triazole derivative---3.1253.125[9]
7a 5-bromo-N-(pyridin-2-yl)-1H-indole-2-carboxamide-0.350.35--[16]
7b 5-bromo-N-(pyridin-3-yl)-1H-indole-2-carboxamide-0.750.75--[16]
7c 5-bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamide-1.251.25--[16]
8 (Z)-methyl 2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoate0.004-0.030.004-0.030.004-0.03--[10]
15 (Z)-methyl 2-(5-((2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetate---0.008-0.015-[10]

Note: The presented data is for a range of indole derivatives to highlight the potential of the scaffold. Data for the exact this compound core is limited in the public domain.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and advancement of new drug candidates. The following sections provide methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the Vilsmeier-Haack formylation of the corresponding ethyl 5-methoxy-1H-indole-2-carboxylate.

General Procedure:

  • To a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Further derivatization can be achieved by reacting the formyl group with various reagents to introduce diverse functionalities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many indole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points, leading to decreased cancer cell viability.[1][2][5][8]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Indole Indole Derivative (Inhibitor) Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain indole alkaloids have been found to modulate MAPK signaling, contributing to their anticancer effects.[4][6][7]

MAPK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates & Activates GeneExpression Altered Gene Expression (Proliferation, Survival) Transcription->GeneExpression Indole Indole Derivative (Modulator) Indole->Raf Inhibits Indole->ERK Inhibits

Caption: Modulation of the MAPK signaling pathway by indole derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel compounds is a structured process that progresses from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening Hit Hit Identification (Active Compounds) Screening->Hit Secondary Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary->Mechanism Lead Lead Compound Selection Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: General experimental workflow for the evaluation of bioactive compounds.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. More in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are essential to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

A Comprehensive Technical Review of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a crucial intermediate in the synthesis of a variety of complex heterocyclic compounds. Its strategic placement of an aldehyde, an ester, and a methoxy group on the indole scaffold makes it a versatile building block for the development of novel therapeutic agents and materials. This document provides an in-depth review of its chemical properties, synthesis, spectroscopic data, and potential applications.

Core Chemical Properties

This compound is a solid organic compound with the following key properties:

PropertyValue
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
CAS Number 36820-78-7[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.
Monoisotopic Mass 247.08445790 Da[1]
Topological Polar Surface Area 68.4 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. The most common and efficient method for introducing the formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).[3]

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The Vilsmeier reagent acts as a mild electrophile that preferentially attacks the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Final Product Ethyl_5_methoxy_1H_indole_2_carboxylate Ethyl 5-methoxy-1H- indole-2-carboxylate Electrophilic_Substitution Electrophilic Aromatic Substitution at C3 Ethyl_5_methoxy_1H_indole_2_carboxylate->Electrophilic_Substitution POCl3 Phosphorus oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier_Reagent Reacts with DMF N,N-Dimethylformamide (DMF) DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Substitution Attacks Iminium_Intermediate Iminium Ion Intermediate Electrophilic_Substitution->Iminium_Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Target_Compound Ethyl 3-formyl-5-methoxy-1H- indole-2-carboxylate Hydrolysis->Target_Compound

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate.[3]

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium carbonate

  • Water

Procedure:

  • To a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF (sufficient to dissolve), phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C with stirring.[3]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated under reflux for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is then carefully neutralized to a pH of 8 by the portion-wise addition of anhydrous sodium carbonate.

  • The product is extracted with ethyl acetate (3 x volume of the reaction mixture).[3]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Spectroscopic Data Analysis

Spectroscopic DataExpected Characteristics
¹H NMR Indole NH: A broad singlet typically downfield (> 11.0 ppm).Aldehyde CHO: A sharp singlet between 9.9-10.1 ppm.Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring.Methoxy OCH₃: A singlet around 3.8-3.9 ppm.Ethyl Ester CH₂CH₃: A quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm.
¹³C NMR Aldehyde C=O: A signal around 185 ppm.Ester C=O: A signal around 162-164 ppm.Indole and Benzene Carbons: Multiple signals in the range of 100-140 ppm.Methoxy OCH₃: A signal around 55-56 ppm.Ethyl Ester CH₂CH₃: Signals around 60-61 ppm and 14-15 ppm.
IR (Infrared) N-H Stretch: A broad band around 3300 cm⁻¹.C=O Stretch (Aldehyde): A sharp band around 1650-1670 cm⁻¹.C=O Stretch (Ester): A sharp band around 1680-1710 cm⁻¹.C-O Stretch (Methoxy & Ester): Bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M⁺): A peak at m/z = 247 corresponding to the molecular weight.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and experimental conditions.

Reactivity and Applications in Drug Development

This compound is a valuable synthon due to the differential reactivity of its functional groups. The aldehyde at the C3 position is particularly useful for building molecular complexity. It can readily undergo a variety of chemical transformations, including:

  • Condensation Reactions: The aldehyde can react with active methylene compounds, such as 2-thiohydantoin or rhodanine derivatives, to form new heterocyclic systems. This approach has been used to synthesize aplysinopsin and β-carboline thiohydantoin analogues.

  • Reductive Amination: The formyl group can be converted to an aminomethyl group, providing a handle for the introduction of various side chains.

  • Wittig and Related Reactions: The aldehyde can be transformed into an alkene, allowing for the extension of the carbon skeleton.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further diversifying the available functional groups for subsequent reactions.

The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. Indole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] The 5-methoxy substitution, in particular, is a common feature in many biologically active indoles.

Logical_Relationship cluster_reactions Chemical Transformations cluster_products Potential Products / Applications Target_Compound Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Condensation Condensation Reactions Target_Compound->Condensation Reductive_Amination Reductive Amination Target_Compound->Reductive_Amination Wittig_Reaction Wittig Olefination Target_Compound->Wittig_Reaction Oxidation_Reduction Oxidation/Reduction Target_Compound->Oxidation_Reduction Aplysinopsin_Analogues Aplysinopsin Analogues Condensation->Aplysinopsin_Analogues Beta_Carbolines β-Carboline Derivatives Condensation->Beta_Carbolines Bioactive_Molecules Novel Bioactive Molecules Reductive_Amination->Bioactive_Molecules Wittig_Reaction->Bioactive_Molecules Functional_Materials Functional Materials Oxidation_Reduction->Functional_Materials

Figure 2: Role of the title compound as a key synthetic intermediate.

Conclusion

This compound is a synthetically important molecule that provides a robust platform for the construction of diverse and complex chemical entities. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of multiple, orthogonally reactive functional groups make it an invaluable tool for medicinal chemists and materials scientists. Further exploration of the biological activities of derivatives synthesized from this intermediate holds significant promise for the discovery of new therapeutic agents.

References

The Indole-2-Carboxylate Core: A Historical and Scientific Deep Dive into a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the discovery and history of indole-2-carboxylate compounds. This guide details the evolution of synthetic methodologies, the discovery of their diverse biological activities, and the experimental protocols that have been pivotal in their development as therapeutic agents.

The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a key structural motif in a wide array of biologically active molecules. This guide traces the journey of these compounds from their early synthesis through classical chemical reactions to their current role in the development of modern therapeutics.

A Legacy of Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the indole-2-carboxylate core is rooted in several foundational named reactions in organic chemistry. The Reissert synthesis , for instance, provides a reliable method for the preparation of ethyl indole-2-carboxylate from o-nitrotoluene and diethyl oxalate, followed by a reductive cyclization. This method, documented in Organic Syntheses, has been a mainstay for chemists for decades.

Other classical methods that have been instrumental in the development of indole chemistry include:

  • Fischer Indole Synthesis: This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, such as pyruvic acid, has been widely used to generate the indole nucleus.

  • Madelung Synthesis: Involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidide, this method has also been employed for the synthesis of indole-2-carboxylic acids.

  • Japp-Klingemann Reaction: This reaction provides a pathway to the necessary phenylhydrazone precursors for the Fischer indole synthesis, starting from β-ketoesters and diazonium salts.

While these historical methods laid the groundwork, modern synthetic chemistry has introduced a plethora of new techniques, offering improved yields, milder reaction conditions, and greater functional group tolerance. These advancements have significantly expanded the chemical space accessible to medicinal chemists, enabling the synthesis of highly complex and diverse libraries of indole-2-carboxylate derivatives.

A Spectrum of Biological Activity: From Inflammation to Viral Infections

The true significance of indole-2-carboxylate compounds lies in their diverse and potent biological activities. Through extensive research and screening, these molecules have been identified as promising candidates for the treatment of a wide range of diseases.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Indole-2-carboxylate derivatives have emerged as a novel class of selective antagonists for the CysLT1 receptor, a key player in the inflammatory cascade associated with asthma and other allergic diseases. By blocking the action of cysteinyl leukotrienes, these compounds can mitigate bronchoconstriction and inflammation.

Compound IDTargetAssay TypeIC50 (µM)
17k CysLT1Not Specified0.0059
19 (S-form) CysLT1Not Specified0.017
Montelukast CysLT1Calcium Mobilization7.7 (vs. UTP)
Pranlukast CysLT1Calcium Mobilization4.3 (vs. UTP)

Table 1: Quantitative data for selected CysLT1 antagonists.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

IDO1 and TDO are enzymes that play a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. In the context of cancer, the upregulation of these enzymes can lead to an immunosuppressive tumor microenvironment. Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO, with the aim of restoring anti-tumor immunity.

Compound IDTarget(s)IC50 (µM)
9o-1 IDO1 / TDO1.17 (IDO1), 1.55 (TDO)
18 IDO1 / TDO8.40 (IDO1), 8.48 (TDO)
51 IDO17.5
52 IDO12.78

Table 2: Quantitative data for selected IDO1/TDO inhibitors.

HIV-1 Integrase Inhibitors

The fight against HIV/AIDS has been significantly advanced by the development of integrase strand transfer inhibitors (INSTIs). The indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the design of novel INSTIs. These compounds effectively block the integration of the viral DNA into the host genome, a critical step in the HIV life cycle.

Compound IDTargetIC50 (µM)
20a HIV-1 Integrase0.13
17a HIV-1 Integrase3.11
Raltegravir HIV-2 Integrase0.0021
Elvitegravir HIV-2 Integrase0.0021
Dolutegravir HIV-2 Integrase0.0009
Bictegravir HIV-2 Integrase0.0018
Cabotegravir HIV-2 Integrase0.002

Table 3: Quantitative data for selected HIV integrase inhibitors.

Apoptosis Inducers in Cancer Therapy

Inducing apoptosis, or programmed cell death, in cancer cells is a key strategy in oncology. Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. These compounds can arrest the cell cycle and trigger the apoptotic cascade in cancer cells, making them promising candidates for further development as anti-cancer agents.

Compound IDAssay TypeEC50 (µM)GI50 (µM)
9a Caspase Activation0.1Not Reported
9b Caspase Activation0.10.9
5f EGFRT790M Inhibition0.0095 (IC50)Not Reported
5g EGFRT790M Inhibition0.0119 (IC50)Not Reported

Table 4: Quantitative data for selected apoptosis inducers.

Key Experimental Methodologies

This guide provides detailed protocols for several key historical syntheses and modern biological assays, offering a practical resource for researchers in the field.

Synthesis Protocol: Reissert Synthesis of Ethyl Indole-2-carboxylate

This procedure, adapted from Organic Syntheses, outlines a classic method for preparing a foundational indole-2-carboxylate.

Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol and anhydrous ether under a nitrogen atmosphere. To this solution, diethyl oxalate is added, followed by o-nitrotoluene. The mixture is allowed to stand for at least 24 hours, during which the deep-purple potassium salt of ethyl o-nitrophenylpyruvate precipitates. The salt is then collected by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate The potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is then hydrogenated in a Parr low-pressure apparatus until hydrogen uptake ceases. After filtration to remove the catalyst, water is added to the filtrate to precipitate the ethyl indole-2-carboxylate as a yellow solid. The product is collected by filtration, washed with water, and dried.

Biological Assay Protocol: IDO1 Enzyme Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of compounds against the IDO1 enzyme.

Cell-Based Assay:

  • Cell Culture and IDO1 Induction: Human cancer cells (e.g., SKOV-3) are cultured in a 96-well plate. IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24 hours.[1][2]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test indole-2-carboxylate compound.

  • Incubation: The cells are incubated with the compound for a further 24-48 hours.[3]

  • Kynurenine Measurement: The cell culture supernatant is collected. To measure the product of the IDO1 reaction, N-formylkynurenine is first hydrolyzed to kynurenine by treatment with trichloroacetic acid (TCA) at 50°C.[3][4]

  • Quantification: The concentration of kynurenine in the supernatant is then quantified, typically by HPLC or by a colorimetric method involving the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically at 480 nm.[4] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Visualizing the Science: Pathways and Workflows

To further elucidate the complex biological processes and experimental procedures, this guide includes detailed diagrams generated using the DOT language.

G cluster_synthesis Reissert Synthesis Workflow o-Nitrotoluene o-Nitrotoluene Potassium Salt Potassium Salt o-Nitrotoluene->Potassium Salt Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Potassium Salt Potassium Ethoxide Potassium Ethoxide Potassium Ethoxide->Potassium Salt Condensation Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate Potassium Salt->Ethyl Indole-2-carboxylate Reductive Cyclization H2, Pt Catalyst H2, Pt Catalyst H2, Pt Catalyst->Ethyl Indole-2-carboxylate

A simplified workflow for the Reissert synthesis of ethyl indole-2-carboxylate.

G cluster_pathway IDO1 Signaling Pathway in Cancer Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by T-Cell T-Cell Tryptophan->T-Cell Essential for Activation IDO1_TDO IDO1/TDO Enzyme IDO1_TDO->Kynurenine Kynurenine->T-Cell Suppresses Activation Tumor_Cell Tumor_Cell Tumor_Cell->IDO1_TDO Upregulates Indole-2-carboxylate_Inhibitor Indole-2-carboxylate Inhibitor Indole-2-carboxylate_Inhibitor->IDO1_TDO Inhibits

The role of IDO1/TDO in tumor immune evasion and its inhibition by indole-2-carboxylates.

This technical guide serves as a valuable resource for anyone involved in the field of drug discovery and development, providing a deep understanding of the history, synthesis, and biological importance of indole-2-carboxylate compounds. By compiling this wealth of information into a single, accessible document, it aims to facilitate further research and innovation in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in various synthetic organic chemistry applications, particularly in the development of novel pharmaceutical compounds. Given the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document compiles and extrapolates crucial safety data from structurally related indole derivatives to ensure the highest safety standards in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound and a closely related isomer.

PropertyValueSource
Chemical Name This compound
CAS Number 36820-78-7[1]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Appearance Light brown solid[2]
Melting Point 241 - 242 °C[2]
Solubility Insoluble in water. Soluble in common organic solvents like ether, methanol, and dichloromethane.[3]

Note: Some physical data, such as appearance and melting point, are derived from structurally similar indole compounds and should be considered indicative.

Hazard Identification and GHS Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation

Signal Word: Warning [4]

Precautionary Statements: [4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Detailed Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimizing risk. The following is a generalized workflow for the safe handling of this compound in a laboratory environment.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4]

  • Body Protection: Wear a lab coat or long-sleeved clothing. For larger quantities or in case of potential splashing, consider impervious clothing.[5][6]

3.2. Engineering Controls

  • All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.3. Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Avoid the formation of dust and aerosols when weighing and transferring the solid.[4] Use a spatula and weigh the compound on a tared weighing paper or in a suitable container within a fume hood.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[7] Clean all equipment and the work area.

3.4. Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Store away from strong oxidizing agents, acids, and strong bases.[2]

3.5. Disposal

  • Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[4][6]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[2][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][8]

4.3. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Containment and Cleaning Up: Sweep up and shovel the spilled material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[4]

Visualized Workflows and Relationships

To further clarify the safety procedures and logical relationships, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment Assess Risks gather_ppe Gather PPE & Materials risk_assessment->gather_ppe ensure_ventilation Ensure Ventilation (Fume Hood) gather_ppe->ensure_ventilation weighing Weighing/Measuring ensure_ventilation->weighing Proceed to Handling solution_prep Solution Preparation weighing->solution_prep decontamination Decontaminate Equipment & Area solution_prep->decontamination Proceed to Post-Handling waste_disposal Proper Waste Disposal decontamination->waste_disposal storage Store in Cool, Dry, Ventilated Area waste_disposal->storage

Caption: Experimental Workflow for Safe Handling.

G cluster_routes Routes of Exposure & Immediate Actions cluster_medical Medical Attention exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_soap_water Wash with Soap & Water skin_contact->wash_soap_water rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth consult_physician Consult a Physician move_fresh_air->consult_physician If breathing is difficult wash_soap_water->consult_physician If irritation persists rinse_eyes->consult_physician Always rinse_mouth->consult_physician Always

References

Unveiling the Structural Architecture of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the crystal structure of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a specific crystallographic study for this exact compound is not publicly available, this document offers a comprehensive examination based on the crystal structures of closely related indole derivatives. By presenting a comparative analysis of their crystallographic data, this guide aims to provide valuable insights into the probable structural characteristics, intermolecular interactions, and physicochemical properties of the target molecule. Furthermore, it outlines the standard experimental protocols for single-crystal X-ray diffraction and explores the potential biological significance of this class of compounds.

Introduction

Indole derivatives form the backbone of a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its function, guiding drug design, and optimizing its therapeutic potential. This guide focuses on this compound, a substituted indole with potential for further development in medicinal chemistry.

Comparative Crystal Structure Analysis

In the absence of a determined crystal structure for this compound, we present a detailed analysis of two structurally analogous compounds: ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid . These molecules share the core 5-methoxyindole scaffold, providing a strong basis for inferring the structural properties of the target compound.

Crystallographic Data of Analogous Compounds

The following tables summarize the key crystallographic parameters for the selected analogous indole derivatives. This data serves as a reference for predicting the unit cell dimensions and space group of this compound.

Table 1: Crystallographic Data for Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate

ParameterValue
Chemical FormulaC₁₃H₁₂F₃NO₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.9211(8)
b (Å)8.6383(4)
c (Å)21.5316(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)2589.3(2)
Z8

Table 2: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid

ParameterValue
Chemical FormulaC₁₀H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
α (°)90
β (°)91.871(5)
γ (°)90
Volume (ų)904.3(1)
Z4

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key stages. The following sections detail the standard experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for obtaining suitable crystals of organic compounds like this compound is through slow evaporation of a saturated solution.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

Data Collection

The grown crystals are then subjected to X-ray diffraction to collect the diffraction data.

Protocol for X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The final step involves solving the crystal structure from the processed diffraction data.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

Crystal_Structure_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Pure Compound Data_Collection Data Collection Crystal_Growth->Data_Collection High-Quality Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Potential Biological Significance and Signaling Pathways

While the specific biological activity and signaling pathways of this compound have not been extensively studied, the indole scaffold is a well-established pharmacophore. Substituted indoles are known to interact with a variety of biological targets, including enzymes and receptors, leading to a range of therapeutic effects.

The general pharmacological activities of indole derivatives suggest potential involvement in pathways related to:

  • Cancer Proliferation: Many indole derivatives exhibit anticancer activity by targeting key signaling molecules in cancer cells, such as protein kinases.[4]

  • Inflammation: Indole compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX).[5]

  • Bacterial Growth: The indole nucleus is present in many natural and synthetic antibacterial agents that can disrupt bacterial cell processes.

Further investigation is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical logical flow for investigating its biological activity is presented below.

Biological_Investigation_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis cluster_invivo In Vivo Studies Compound Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Screening High-Throughput Screening (e.g., Cell-based assays) Compound->Screening Hit_Confirmation Hit Confirmation & Validation Screening->Hit_Confirmation Identified Hits Target_ID Target Identification (e.g., Affinity chromatography, Proteomics) Hit_Confirmation->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, Kinase assays) Target_ID->Pathway_Analysis Identified Target(s) In_Vivo In Vivo Efficacy & Toxicity Studies Pathway_Analysis->In_Vivo Validated Mechanism of Action

References

Theoretical Calculations for Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. Indole and its derivatives are known for a wide range of biological activities, making them a focal point in drug discovery and development.[1][2] This document outlines the computational methodologies used to predict the molecule's structural, electronic, and spectroscopic properties. Furthermore, it presents these findings in a structured format for easy interpretation and comparison and includes a generalized experimental protocol for the synthesis and characterization of such compounds.

Computational Methodology

The theoretical calculations summarized in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][3] DFT calculations have been shown to provide reliable geometries and properties for indole derivatives that are in good agreement with experimental data.[3][4]

Software: Gaussian 09 software package is a common choice for such calculations.[2]

Functional and Basis Set: A combination of the B3LYP functional with the 6-311+G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations of indole derivatives.[2][3] For more accurate results, especially for intermolecular interactions, the ωB97X-D functional with a larger basis set like aug-cc-pVTZ can be utilized.[4][5] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[2]

Predicted Molecular Properties

The following sections present the predicted molecular properties of this compound derived from DFT calculations.

The optimized geometry of the molecule provides insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties and its potential interactions with biological targets.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Bond Length (Å)
N1-C21.38
C2-C31.41
C3-C3a1.45
C3a-C41.40
C4-C51.39
C5-C61.40
C6-C71.39
C7-C7a1.41
C7a-N11.39
C3a-C7a1.42
C2-C8 (Ester C=O)1.22
C8-O1 (Ester O)1.35
O1-C9 (Ethyl CH2)1.45
C9-C10 (Ethyl CH3)1.52
C3-C11 (Formyl C=O)1.23
C5-O2 (Methoxy O)1.37
O2-C12 (Methoxy CH3)1.43

Table 2: Predicted Bond Angles for this compound

AtomsPredicted Bond Angle (°)
N1-C2-C3109.5
C2-C3-C3a108.0
C3-C3a-C7a107.5
C3a-C7a-N1108.5
C7a-N1-C2106.5
C2-C8-O1125.0
C8-O1-C9116.0
O1-C9-C10109.0
C2-C3-C11128.0
C4-C5-O2120.0
C5-O2-C12118.0

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted Value (eV)
HOMO Energy-6.20
LUMO Energy-2.50
HOMO-LUMO Energy Gap3.70
Dipole Moment4.50 D

Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for the identification and characterization of the compound.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (Indole)3350 - 3450Stretching
C=O (Ester)1700 - 1720Stretching
C=O (Formyl)1670 - 1690Stretching
C-O (Ester)1250 - 1300Stretching
C-O (Methoxy)1200 - 1250Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2980Stretching

Note: Calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Experimental Protocols

The following provides a generalized protocol for the synthesis and characterization of this compound, based on established methods for similar indole derivatives.

A common route for the synthesis of such indole derivatives involves the Vilsmeier-Haack formylation of an appropriately substituted indole precursor.

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Cool a solution of DMF in DCM to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in DCM to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the position of the substituents.

  • Infrared (IR) Spectroscopy: An IR spectrum will show the characteristic absorption bands for the functional groups present in the molecule, such as the N-H, C=O, and C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

Visualizations

The following diagram illustrates the general workflow for the theoretical calculation of molecular properties.

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR Spectrum) freq_calc->vib_freq homo_lumo HOMO/LUMO Energies (Reactivity) electronic_prop->homo_lumo nmr_shifts NMR Chemical Shifts electronic_prop->nmr_shifts

Caption: Workflow for DFT-based prediction of molecular properties.

Indole derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors, which are crucial in cancer therapy. The diagram below illustrates a simplified, hypothetical signaling pathway where an indole derivative might act as an inhibitor.

signaling_pathway receptor Receptor Tyrosine Kinase downstream_signaling Downstream Signaling Cascade (e.g., MAPK Pathway) receptor->downstream_signaling Phosphorylates and Activates growth_factor Growth Factor growth_factor->receptor Binds and Activates indole_derivative This compound (Hypothetical Inhibitor) indole_derivative->receptor Inhibits Kinase Activity cellular_response Cellular Response (Proliferation, Survival) downstream_signaling->cellular_response Leads to

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

This technical guide provides a foundational understanding of the theoretical properties of this compound. The presented data, derived from established computational methods, offers valuable insights for researchers in the fields of chemistry and drug development. Experimental validation of these theoretical predictions is a crucial next step in the exploration of this compound's potential applications.

References

Methodological & Application

Synthesis of Aplysinopsin Analogues from Ethyl 3-Formyl-1H-indole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aplysinopsin analogues, a class of marine alkaloids with diverse biological activities, using ethyl 3-formyl-1H-indole-2-carboxylate as a key starting material. The methodologies outlined are based on established literature procedures, primarily the work of Jakše, Bevk, Golobič, Svete, and Stanovnik (2006).

Aplysinopsins and their derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and neuroactive agents.[1] The synthetic route described herein utilizes a Knoevenagel condensation reaction between ethyl 3-formyl-1H-indole-2-carboxylate and various active methylene compounds, such as 2-thiohydantoin, rhodanine, and thiobarbituric acid derivatives, to generate a library of aplysinopsin analogues.

Overview of the Synthetic Pathway

The general synthetic strategy involves the condensation of the formyl group of ethyl 3-formyl-1H-indole-2-carboxylate with the active methylene group of a heterocyclic ketone. This reaction is typically catalyzed by a base, such as piperidine, or a mixture of acetic acid and sodium acetate, and proceeds via a Knoevenagel condensation mechanism. The resulting products are aplysinopsin analogues with an ethoxycarbonyl group at the 2-position of the indole nucleus.

Synthesis_Pathway start Ethyl 3-formyl-1H-indole-2-carboxylate product Aplysinopsin Analogue start->product Knoevenagel Condensation (AcOH, NaOAc, reflux) reagent Active Methylene Compound (e.g., 2-Thiohydantoin, Rhodanine) reagent->product

Caption: General reaction scheme for the synthesis of aplysinopsin analogues.

Experimental Protocols

The following protocols are adapted from Jakše et al. (2006) for the synthesis of thioaplysinopsin and related analogues.

General Procedure for the Condensation of Ethyl 3-formyl-1H-indole-2-carboxylate with Active Methylene Compounds

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • Active methylene compound (e.g., 2-thiohydantoin, N-substituted 2-thiohydantoins, rhodanine, thiobarbituric acid)

  • Anhydrous Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Protocol:

  • To a solution of ethyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL), add the active methylene compound (1.0 mmol) and anhydrous sodium acetate (1.5 mmol).

  • Heat the reaction mixture to reflux with stirring. The reaction time will vary depending on the active methylene compound used (typically 1-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired aplysinopsin analogue.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Mix Reactants & Catalyst in Acetic Acid B Reflux (1-8 h) A->B C Cool to RT B->C D Precipitate in Water C->D E Vacuum Filtration D->E F Wash with Water E->F G Recrystallization F->G H Drying G->H I Characterization (NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow for aplysinopsin analogue synthesis.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various aplysinopsin analogues from ethyl 3-formyl-1H-indole-2-carboxylate, as reported by Jakše et al. (2006).

Table 1: Synthesis of Thioaplysinopsin Analogues

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)M.p. (°C)
12-ThiohydantoinEthyl 5-((2-thioxoimidazolidin-4-ylidene)methyl)-1H-indole-2-carboxylate175>300
23-Methyl-2-thiohydantoinEthyl 5-((3-methyl-2-thioxoimidazolidin-4-ylidene)methyl)-1H-indole-2-carboxylate280288-290
33-Phenyl-2-thiohydantoinEthyl 5-((3-phenyl-2-thioxoimidazolidin-4-ylidene)methyl)-1H-indole-2-carboxylate765273-275
43-(4-Chlorophenyl)-2-thiohydantoinEthyl 5-((3-(4-chlorophenyl)-2-thioxoimidazolidin-4-ylidene)methyl)-1H-indole-2-carboxylate870290-292

Table 2: Synthesis of Rhodanine and Thiobarbituric Acid Analogues

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)M.p. (°C)
1RhodanineEthyl 5-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate385260-262
2N-MethylrhodanineEthyl 5-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate482225-227
3Thiobarbituric acidEthyl 5-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indole-2-carboxylate190>300

Characterization Data

Selected characterization data for the synthesized compounds are provided below.

Ethyl 5-((2-thioxoimidazolidin-4-ylidene)methyl)-1H-indole-2-carboxylate (Table 1, Entry 1):

  • IR (KBr, cm⁻¹): 3399, 3298, 1685, 1618, 1533

  • ¹H NMR (DMSO-d₆, δ ppm): 1.35 (t, 3H, J=7.1 Hz, CH₃), 4.35 (q, 2H, J=7.1 Hz, CH₂), 6.55 (s, 1H, =CH), 7.15 (t, 1H, J=7.5 Hz, H-5'), 7.30 (t, 1H, J=7.6 Hz, H-6'), 7.50 (d, 1H, J=8.1 Hz, H-7'), 7.95 (d, 1H, J=8.1 Hz, H-4'), 10.20 (s, 1H, NH), 11.50 (s, 1H, NH), 12.05 (s, 1H, NH)

  • MS (m/z): 315 (M⁺)

Ethyl 5-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Table 2, Entry 1):

  • IR (KBr, cm⁻¹): 3300, 1705, 1680, 1610

  • ¹H NMR (DMSO-d₆, δ ppm): 1.36 (t, 3H, J=7.1 Hz, CH₃), 4.37 (q, 2H, J=7.1 Hz, CH₂), 7.18 (t, 1H, J=7.5 Hz, H-5'), 7.35 (t, 1H, J=7.6 Hz, H-6'), 7.55 (d, 1H, J=8.2 Hz, H-7'), 7.80 (s, 1H, =CH), 8.10 (d, 1H, J=8.2 Hz, H-4'), 12.20 (s, 1H, NH), 13.50 (s, 1H, NH)

  • MS (m/z): 332 (M⁺)

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Acetic acid is corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These protocols provide a robust foundation for the synthesis and exploration of novel aplysinopsin analogues. Researchers can adapt these methods to introduce further diversity into the molecular scaffold, enabling the development of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of a formyl group at the 3-position, an ester at the 2-position, and a methoxy group at the 5-position of the indole ring provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, particularly in the development of anticancer agents and enzyme inhibitors, supported by experimental protocols and data.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in two primary therapeutic areas: oncology and neurodegenerative diseases, primarily through the inhibition of key enzymes like Glycogen Synthase Kinase-3β (GSK-3β).

Anticancer Agents

The indole nucleus is a common feature in many anticancer agents due to its ability to interact with various biological targets. This compound serves as a key intermediate in the synthesis of complex heterocyclic systems with potent cytotoxic activities. One notable application is in the synthesis of aplysinopsin analogs, which are known to possess anticancer properties.[1]

Featured Application: Synthesis of Aplysinopsin Analogs

Aplysinopsins are marine alkaloids containing an indole core. Synthetic analogs derived from ethyl 3-formyl-1H-indole-2-carboxylate have been prepared and evaluated for their anticancer potential.[2][3][4] The general synthetic approach involves the condensation of the formyl group with an active methylene compound, such as a hydantoin or rhodanine derivative.

Table 1: Representative Anticancer Activity of Indole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazolo-Indole DerivativesVariousVaries[6]
Indole-based 1,3,4-OxadiazolesHCT116, A549, A3756.43 - 9.62[7]
Thiazolyl-indole-2-carboxamidesMCF-76.10[8]
Indole-2-carboxylic acid derivativesLiver cancer cell linesVaries[9]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and cancer. The indole scaffold has been identified as a promising pharmacophore for the development of potent and selective GSK-3β inhibitors. A study on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives revealed their potential as GSK-3β inhibitors.[10][11][12]

Table 2: In Vitro GSK-3β Inhibitory Activity of Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives

CompoundSubstitution at C5IC50 (µM)
Aii1-H>10
Aii2-CH30.089
Aii3-Cl0.098
Aii5-NO2>10
Aii6-OCH3>10
Aii11-F0.015

Data adapted from a study on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives.[10][11][12]

Experimental Protocols

Synthesis of Aplysinopsin Analogs from Ethyl 3-Formyl-1H-Indole-2-Carboxylate

This protocol describes a general method for the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with a heterocyclic active methylene compound.[1][2][4]

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • 2-Thiohydantoin (or other active methylene compound)

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of ethyl 3-formyl-1H-indole-2-carboxylate (1 mmol), 2-thiohydantoin (1 mmol), and anhydrous sodium acetate (1.5 mmol) in glacial acetic acid (10 mL) is heated at reflux for 1-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture).

G A Ethyl 3-formyl-1H-indole-2-carboxylate C Condensation Reaction A->C B Active Methylene Compound (e.g., 2-Thiohydantoin) B->C D Aplysinopsin Analog C->D NaOAc, AcOH, Reflux

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized compounds.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Add Test Compounds (various concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

In Vitro GSK-3β Inhibition Assay

This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a white plate, add the test compound, GSK-3β enzyme, and the substrate peptide.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

G cluster_0 Wnt Signaling Pathway cluster_1 β-catenin Destruction Complex cluster_2 Nuclear Events Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Degradation Ubiquitination & Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin (stabilized) beta_catenin->beta_catenin_nuc Accumulation & Nuclear Translocation Indole_Inhibitor Indole-based GSK-3β Inhibitor Indole_Inhibitor->GSK3b Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Conclusion

This compound is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its utility in synthesizing diverse heterocyclic structures has led to the discovery of potent anticancer agents and enzyme inhibitors. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising starting material. Further exploration and optimization of compounds derived from this scaffold are warranted to develop clinically viable drug candidates.

References

Protocol for the Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. This protocol details the specific application of this reaction to ethyl 5-methoxy-1H-indole-2-carboxylate, an important intermediate in the synthesis of various biologically active compounds. The reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. The electron-donating methoxy group at the 5-position of the indole ring directs the formylation to the electron-rich C3 position, yielding ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This resulting α,β-unsaturated aldehyde is a versatile building block for the synthesis of more complex molecules, including those with potential therapeutic applications. This detailed protocol provides a reproducible method for researchers in medicinal chemistry and drug development.

Reaction Scheme

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )MolesEquivalentsAmount Used
Ethyl 5-methoxy-1H-indole-2-carboxylateC₁₂H₁₃NO₃219.240.045 mol1.010.0 g
Phosphorus oxychloride (POCl₃)POCl₃153.330.050 mol1.14.5 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--50 mL
Product
This compoundC₁₃H₁₃NO₄247.25Yield: 9.8 g (88%)

Physical and Spectral Data of the Product:

PropertyValue
Melting Point 174-176 °C
¹H NMR (CDCl₃)δ 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 4.48 (q, J=7.1 Hz, 2H, OCH₂CH₃), 7.02 (dd, J=9.0, 2.6 Hz, 1H, H-6), 7.35 (d, J=9.0 Hz, 1H, H-7), 7.98 (d, J=2.6 Hz, 1H, H-4), 9.20 (br s, 1H, NH), 10.55 (s, 1H, CHO).
¹³C NMR (CDCl₃)δ 14.3, 55.8, 62.0, 102.9, 112.8, 114.9, 116.8, 128.9, 131.9, 133.6, 156.4, 161.8, 185.2.

Experimental Protocol

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate

  • Ice

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 4.5 mL (0.050 mol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Indole: To the freshly prepared Vilsmeier reagent, add 10.0 g (0.045 mol) of ethyl 5-methoxy-1H-indole-2-carboxylate in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 40-45 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

  • The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add Indole Indole Ethyl 5-methoxy-1H- indole-2-carboxylate Indole->ReactionMix Quench Quench with Ice ReactionMix->Quench 40-45 °C, 2h Neutralize Neutralize with Sodium Acetate Quench->Neutralize Filter Filter and Wash Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.

Application Notes and Protocols: Derivatization of Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The indole scaffold is a key structural motif in numerous natural products and FDA-approved drugs.[3] The derivatization of the indole core allows for the exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents with enhanced potency and selectivity.[4] This document provides detailed protocols for the synthesis and derivatization of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a versatile intermediate for generating a library of bioactive molecules. The subsequent biological screening of these derivatives against cancer cell lines and microbial strains is also outlined, with representative data presented for comparative analysis.

Synthesis of Starting Material: this compound

The synthesis of the target intermediate is achieved via the Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Derivatization of this compound

The 3-formyl group of the synthesized intermediate is a versatile handle for various chemical transformations to generate a diverse library of compounds for biological screening. Key derivatization strategies include the formation of Schiff bases, Knoevenagel condensation products, and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of the aldehyde with primary amines.[5]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10-15 mL) in a round-bottom flask.

  • Add the substituted primary amine (1.0 - 1.2 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds in the presence of a basic catalyst.[6]

Materials:

  • This compound

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours. The product often precipitates during the reaction.

  • Monitor the reaction by TLC. Upon completion, filter the precipitated solid.

  • Wash the solid with cold ethanol and dry it under vacuum to obtain the Knoevenagel condensation product.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of the aldehyde with hydrazides.[7]

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15 mL) in a round-bottom flask.

  • Add the substituted hydrazide (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The hydrazone derivative may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no solid forms, concentrate the solution and purify by chromatography.

Biological Screening Data

The synthesized derivatives can be subjected to various biological assays to evaluate their therapeutic potential. Below are representative tables summarizing hypothetical and literature-derived quantitative data for anticancer and antimicrobial activities of similar indole derivatives.

Anticancer Activity

The cytotoxicity of the synthesized compounds is often evaluated against a panel of human cancer cell lines using the MTT assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Indole Derivatives

Compound IDDerivative TypeR GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)
IND-SB-01 Schiff BasePhenyl15.822.5
IND-SB-02 Schiff Base4-Chlorophenyl8.212.7
IND-SB-03 Schiff Base4-Methoxyphenyl19.528.1
IND-KN-01 KnoevenagelMalononitrile5.69.3
IND-HZ-01 HydrazoneIsonicotinoyl11.416.9
IND-HZ-02 HydrazoneBenzoyl14.220.8
Doxorubicin Standard Drug-0.81.2

Note: The IC₅₀ values are hypothetical and for illustrative purposes, based on trends observed in the literature for similar indole derivatives.[8][9][10][11]

Antimicrobial Activity

The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives

Compound IDDerivative TypeR GroupStaphylococcus aureusEscherichia coli
IND-SB-01 Schiff BasePhenyl1632
IND-SB-02 Schiff Base4-Chlorophenyl816
IND-SB-03 Schiff Base4-Methoxyphenyl3264
IND-KN-01 KnoevenagelMalononitrile816
IND-HZ-01 HydrazoneIsonicotinoyl6.2512.5
IND-HZ-02 HydrazoneBenzoyl12.525
Ciprofloxacin Standard Drug-10.5

Note: The MIC values are based on literature data for similar indole hydrazone and Schiff base derivatives.[12][13][14][15]

Visualizations

Logical Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start Ethyl 5-methoxy-1H- indole-2-carboxylate Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Intermediate Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Vilsmeier->Intermediate Schiff_Base Schiff Base Formation Intermediate->Schiff_Base Primary Amines Knoevenagel Knoevenagel Condensation Intermediate->Knoevenagel Active Methylene Compounds Hydrazone Hydrazone Formation Intermediate->Hydrazone Hydrazides Anticancer Anticancer Assays (e.g., MTT) Schiff_Base->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Schiff_Base->Antimicrobial Knoevenagel->Anticancer Knoevenagel->Antimicrobial Hydrazone->Anticancer Hydrazone->Antimicrobial

Caption: Workflow for synthesis, derivatization, and biological screening.

Signaling Pathway: PI3K/Akt/mTOR

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivative (Inhibitor) Indole->PI3K Indole->Akt PTEN PTEN PTEN->PIP3 Inhibition NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Transcription (Inflammation, Survival) Indole Indole Derivative (Inhibitor) Indole->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene_Expression

References

Application Notes and Protocols for Condensation Reactions of Ethyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the condensation reaction of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene compounds. This reaction, a cornerstone of heterocyclic chemistry, serves as a versatile platform for the synthesis of a wide array of substituted indoles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents. The protocols outlined below are based on established Knoevenagel condensation methodologies, offering robust and reproducible approaches for carbon-carbon bond formation.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2][3] In the context of drug discovery and development, the reaction of ethyl 3-formyl-1H-indole-2-carboxylate is of particular interest as it provides a gateway to complex molecular architectures, including analogues of naturally occurring alkaloids like aplysinopsin.[4][5] The resulting vinylindole derivatives are valuable intermediates for further chemical transformations and the generation of compound libraries for biological screening.

The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of the condensation. Common catalytic systems include weak bases such as primary and secondary amines (e.g., piperidine), often in the presence of an acid co-catalyst like acetic acid, or combinations like sodium acetate in acetic acid.[2][4] The protocols provided herein detail two effective methods for this transformation.

Experimental Protocols

Protocol A: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a classic and highly effective method for the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with an active methylene compound using piperidine as a base catalyst.

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Glacial Acetic Acid

  • Ethanol (or other suitable solvent like methanol)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent such as ethanol (approximately 10-20 mL per gram of indole).

  • To this solution, add a catalytic amount of piperidine (0.1-0.2 eq.).

  • Add a few drops of glacial acetic acid as a co-catalyst.

  • Heat the reaction mixture to reflux (typically around 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (usually within 2-6 hours), cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent or solvent system (e.g., ethanol, or ethyl acetate/hexane).

Protocol B: Sodium Acetate in Acetic Acid System

This method is particularly effective for condensations with less reactive active methylene compounds such as thiohydantoin and rhodanine derivatives.[4][5]

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • Active methylene compound (e.g., 2-thiohydantoin, rhodanine)

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Combine ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and anhydrous sodium acetate (2.0-3.0 eq.) in a round-bottom flask.

  • Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of indole).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (around 118 °C) with vigorous stirring.

  • Monitor the reaction by TLC. Reaction times can vary from 4 to 8 hours depending on the substrates.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-water.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove acetic acid and sodium acetate.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if needed.

Data Presentation

The following table summarizes representative quantitative data for Knoevenagel condensation reactions involving indole-3-carboxaldehydes with various active methylene compounds under different catalytic conditions.

Indole AldehydeActive Methylene CompoundCatalyst/SolventReaction Time (h)Yield (%)Reference
Indole-3-carboxaldehydeMalononitrileL-proline/Ethanol0.595[1]
Indole-3-carboxaldehydeEthyl CyanoacetateL-proline/Ethanol1.092[1]
Indole-3-carboxaldehydeBarbituric AcidL-proline/Ethanol1.594[1]
Ethyl 3-formyl-1H-indole-2-carboxylate2-ThiohydantoinSodium Acetate/Acetic Acid574[5]
Ethyl 3-formyl-1H-indole-2-carboxylateN-Ethyl-2-thiohydantoinSodium Acetate/Acetic Acid549[5]
Ethyl 3-formyl-1H-indole-2-carboxylateRhodanineSodium Acetate/Acetic Acid860[5]

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision output output start Start reactants Dissolve Indole Aldehyde & Active Methylene Compound in Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine/AcOH) reactants->catalyst reaction Heat to Reflux catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup Cool, Precipitate, and Filter complete->workup Yes purification Wash and Dry (Recrystallize if needed) workup->purification product Final Product purification->product end End product->end

Caption: General workflow for the Knoevenagel condensation reaction.

References

Application Notes and Protocols: Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic molecules. Its unique arrangement of reactive functional groups—an aldehyde at the C3 position, an ester at C2, and a methoxy group on the benzene ring—allows for a diverse range of chemical transformations. This makes it an attractive scaffold for the construction of novel compounds with significant biological activities, including potential therapeutic agents. The indole core itself is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in the synthesis of prominent classes of bioactive molecules, including β-carbolines and other fused heterocyclic systems.

Key Synthetic Applications

The strategic positioning of the formyl and ester groups on the indole core of this compound enables a variety of synthetic transformations. The primary applications revolve around the reactivity of the C3-formyl group, which readily participates in condensation reactions, and the subsequent cyclization reactions involving the indole nitrogen and the C2-ester group.

A significant application of this building block is in the synthesis of β-carboline alkaloids and their analogues.[1][3][4] These compounds are known for their wide spectrum of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[3] The synthesis typically proceeds through a Pictet-Spengler type reaction or a condensation followed by cyclization.

Furthermore, the formyl group is a versatile handle for introducing various substituents and for the construction of fused heterocyclic rings onto the indole scaffold through reactions like the Knoevenagel condensation.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of β-Carboline Derivatives via Condensation and Cyclization

This protocol details a general procedure for the synthesis of β-carboline derivatives from this compound and an active methylene compound, followed by a cyclization step. This method is adapted from procedures for similar indole substrates.[8]

Reaction Scheme:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization to β-Carboline A This compound C Condensation Product A->C Base (e.g., Piperidine), Solvent (e.g., Ethanol), Reflux B Active Methylene Compound (e.g., Malononitrile) B->C D Condensation Product E β-Carboline Derivative D->E Acid catalyst (e.g., TFA) or Thermal, High-boiling solvent

Caption: General workflow for β-carboline synthesis.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-thiohydantoin)

  • Base catalyst (e.g., piperidine, sodium ethoxide)[6]

  • Solvent (e.g., absolute ethanol, acetic acid)

  • Acid catalyst for cyclization (e.g., trifluoroacetic acid - TFA)

  • High-boiling solvent for thermal cyclization (e.g., diphenyl ether)

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the active methylene compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The condensation product may precipitate.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to form the β-Carboline Ring System

  • Method A: Acid-Catalyzed Cyclization

    • Dissolve the condensation product from Step 1 in a suitable solvent like ethanol.

    • Add a catalytic amount of trifluoroacetic acid (TFA).[8]

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.[8]

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting β-carboline derivative by column chromatography or recrystallization.

  • Method B: Thermal Cyclization

    • In a high-boiling solvent such as diphenyl ether, suspend the condensation product from Step 1.

    • Heat the mixture to reflux for 1-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and purify by recrystallization.

Data Presentation:

Starting MaterialActive Methylene CompoundProductYield (%)Reference
Ethyl 3-formyl-1H-indole-2-carboxylateN-Methyl-2-thiohydantoinAplysinopsin analogue74[8]
Ethyl 3-formyl-1H-indole-2-carboxylateRhodanineRhodanine derivative85[8]
Ethyl 3-formyl-1H-indole-2-carboxylateThiobarbituric acidThiobarbiturate derivative67[8]
Protocol 2: Synthesis of Fused Heterocyclic Systems

The reactivity of this compound can be extended to the synthesis of other fused heterocyclic systems by choosing appropriate reaction partners.

Reaction Scheme:

G cluster_0 Synthesis of Fused Pyrimidines A This compound C Fused Pyrimidinone/Thione A->C Base, Reflux B Urea or Thiourea B->C

Caption: Synthesis of fused pyrimidines.

Materials:

  • This compound

  • Urea or Thiourea

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add urea or thiourea (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fused pyrimidinone or thione derivative.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor to various complex molecular scaffolds.

G cluster_reactions Key Reactions cluster_products Resulting Molecular Scaffolds A This compound B Knoevenagel Condensation A->B C Pictet-Spengler Reaction A->C D Reductive Amination A->D E Wittig Reaction A->E F β-Carbolines B->F G Aplysinopsin Analogues B->G H Fused Pyrimidines B->H C->F I Substituted Indole Derivatives D->I E->I

Caption: Synthetic pathways from the core building block.

Conclusion

This compound is a powerful and versatile building block in synthetic organic and medicinal chemistry. Its readily available functional groups provide multiple avenues for the construction of complex, biologically relevant molecules. The protocols outlined here serve as a guide for researchers to harness the synthetic potential of this valuable starting material in the discovery and development of new chemical entities. The adaptability of the reaction conditions and the wide range of possible reaction partners underscore the importance of this scaffold in modern drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. The protocols are intended for researchers, scientists, and drug development professionals working with this compound and related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Application Note:
Quantitative Data Summary (Predicted/Analogous Compounds):

The following table summarizes expected ¹H and ¹³C NMR chemical shifts based on data from similar indole derivatives. Actual values for this compound may vary.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
NH (indole)12.80 (s, 1H)-
CHO (formyl)10.0 - 10.1 (s, 1H)184.5 - 185.5
Aromatic CH7.0 - 8.0 (m)100 - 140
OCH₃ (methoxy)~3.9 (s, 3H)~55.5
OCH₂CH₃ (ethyl ester)~4.4 (q, 2H)~61.0
OCH₂CH₃ (ethyl ester)~1.4 (t, 3H)~14.5
C=O (ester)-161.0 - 163.0
Indole C2-~130.0
Indole C3-~114.0
Indole C3a-~127.0
Indole C4-~112.0
Indole C5-~156.0 (C-OCH₃)
Indole C6-~113.0
Indole C7-~115.0
Indole C7a-~137.0

Note: Data is compiled and estimated from related structures in the literature.[1][2][3][5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

NMR_Workflow A Sample Dissolution (in deuterated solvent) B Addition of TMS (Internal Standard) A->B C NMR Spectrometer (≥400 MHz) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline) D->F E->F G Spectral Analysis & Structure Elucidation F->G

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the title compound, further confirming its identity.

Application Note:

High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₃H₁₃NO₄).[2] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide structural information. Expected fragments may arise from the loss of the ethyl group, the ethoxycarbonyl group, or the formyl group. While no specific experimental mass spectrometry data for the title compound was found, predicted data for the closely related ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate can be a useful reference.[6]

Quantitative Data Summary (Predicted/Analogous Compounds):
Ion m/z (Predicted for Methyl Analog) Possible Identity
[M+H]⁺232.09682Protonated Molecule
[M+Na]⁺254.07876Sodium Adduct
[M-H]⁻230.08226Deprotonated Molecule

Note: The molecular weight of this compound is 247.25 g/mol .[7] The predicted m/z values above are for a methyl analog and should be adjusted accordingly.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • HRMS Analysis: For accurate mass measurement, use an internal calibrant or perform external calibration immediately before the analysis.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon). Acquire the product ion spectrum.

MS_Workflow A Sample Preparation (in MS-grade solvent) B Infusion into ESI Source A->B C Mass Spectrometer (e.g., Q-TOF, Orbitrap) B->C D Full Scan MS (Positive & Negative Modes) C->D E Accurate Mass Measurement (HRMS) D->E F Tandem MS (MS/MS) for Fragmentation D->F G Data Analysis D->G E->G F->G

Mass Spectrometry Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and can also be used for quantification.

Application Note:

A reversed-phase HPLC method is generally suitable for the analysis of indole derivatives.[8][9][10] The retention time of the compound will depend on the specific conditions (column, mobile phase, flow rate, temperature). By creating a calibration curve with standards of known concentration, the purity of a sample can be determined, and the compound can be quantified in a mixture.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (both containing 0.1% formic acid or phosphoric acid for better peak shape) is typically effective.[10]

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm).

  • Data Analysis: Integrate the peak area of the analyte to determine purity and/or concentration based on a calibration curve.

HPLC_Workflow A Mobile Phase Preparation C HPLC System (C18 column, UV detector) A->C B Sample Preparation (Dissolve & Filter) E Sample Injection B->E C->E D Method Setup (Gradient, Flow Rate, Temp) D->C F Chromatogram Acquisition E->F G Data Analysis (Integration, Quantification) F->G

HPLC Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Application Note:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the ester and the aldehyde, and C-O stretches.[11][12] The positions of these bands can provide evidence for the presence of these functional groups.

Quantitative Data Summary (Expected Absorption Bands):
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (indole)3300 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (aldehyde)1660 - 1690
C=O Stretch (ester)1700 - 1730
C=C Stretch (aromatic)1500 - 1600
C-O Stretch (ester & ether)1000 - 1300

Note: Data is based on typical values for these functional groups in similar molecules.[5][11][13]

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Application Note:

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted indole chromophore. The position and intensity of these bands can be influenced by the solvent polarity. This technique is particularly useful for determining an appropriate wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Analytical_Techniques_Relationship Compound Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate NMR NMR Spectroscopy Compound->NMR Structural Elucidation MS Mass Spectrometry Compound->MS Molecular Weight & Formula HPLC HPLC Compound->HPLC Purity & Quantification IR IR Spectroscopy Compound->IR Functional Groups UV UV-Vis Spectroscopy Compound->UV Electronic Transitions & HPLC Method Dev. NMR->MS Confirms Structure HPLC->MS LC-MS UV->HPLC Detector Wavelength

Relationship between Analytical Techniques

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two main stages: the preparation of the precursor, Ethyl 5-methoxy-1H-indole-2-carboxylate, and its subsequent formylation to yield the final product.

I. Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Precursor)

The synthesis of the precursor is based on a process development study that is amenable to scale-up.[1][2] The route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis. This method is advantageous due to its use of readily available starting materials, high yields, and established safety for molar-scale reactions.[1]

Quantitative Data Summary: Precursor Synthesis
StepReactantsMolar Ratio (to p-anisidine)Key ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Diazotizationp-Anisidine, Sodium Nitrite1.0, 1.05Conc. HCl, WaterWater0 - 50.5~95 (in solution)
2. Japp-Klingemann ReactionDiazonium Salt, Diethyl 2-methylmalonate1.0, 1.0Sodium AcetateEthanol, Water0 - 10285-90
3. Fischer Indole SynthesisPhenylhydrazone Intermediate1.0Ethanolic HClEthanolReflux190-95
Experimental Protocol: Scale-Up Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

Materials and Equipment:

  • Multi-neck reaction vessel (appropriate for kilogram scale) equipped with mechanical stirrer, dropping funnel, thermometer, and reflux condenser.

  • Cooling bath (ice/salt or cryocooler).

  • Heating mantle.

  • Filtration apparatus.

  • Drying oven.

Reagents:

  • p-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Diethyl 2-methylmalonate

  • Sodium Acetate (NaOAc)

  • Ethanol

  • Toluene

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, prepare a solution of p-anisidine (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Reaction:

    • In a separate vessel, dissolve diethyl 2-methylmalonate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-10 °C.

    • Slowly add the previously prepared diazonium salt solution to the malonate solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture for 2 hours at this temperature. The phenylhydrazone product will precipitate.

    • Filter the solid, wash with cold water, and dry.

  • Fischer Indole Synthesis:

    • Suspend the dried phenylhydrazone intermediate in ethanol.

    • Add a solution of ethanolic HCl and heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Partition the residue between toluene and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 5-methoxy-1H-indole-2-carboxylate.

G cluster_precursor Precursor Synthesis Workflow p_anisidine p-Anisidine diazonium Diazonium Salt Solution p_anisidine->diazonium na_nitrite Sodium Nitrite na_nitrite->diazonium hcl Conc. HCl hcl->diazonium hydrazone Phenylhydrazone Intermediate diazonium->hydrazone Japp-Klingemann malonate Diethyl 2-methylmalonate malonate->hydrazone na_acetate Sodium Acetate na_acetate->hydrazone precursor Ethyl 5-methoxy-1H-indole-2-carboxylate hydrazone->precursor Fischer Indole Synthesis ethanolic_hcl Ethanolic HCl ethanolic_hcl->precursor

Caption: Workflow for the synthesis of the precursor.

II. Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich indoles. For scale-up, it is crucial to manage the exothermic nature of the formation of the Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide). A safer approach for large-scale synthesis involves the in-situ formation and immediate consumption of the Vilsmeier reagent by adding the phosphorus oxychloride to a solution of the indole in dimethylformamide.[3]

Quantitative Data Summary: Vilsmeier-Haack Formylation
ReactantMolar Ratio (to Precursor)ReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 5-methoxy-1H-indole-2-carboxylate1.0Phosphorus Oxychloride (POCl₃)Dimethylformamide (DMF)0 - 10, then RT3 - 485-90
Experimental Protocol: Scale-Up Vilsmeier-Haack Formylation

Materials and Equipment:

  • Multi-neck reaction vessel suitable for kilogram scale, equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cooling bath (ice/salt or cryocooler).

  • Large volume of ice water for quenching.

  • Filtration apparatus.

  • Drying oven.

Reagents:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Sodium Hydroxide solution (NaOH, e.g., 1M)

  • Water

Procedure:

  • Reaction Setup:

    • In a large, dry, multi-neck reaction vessel, dissolve Ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide.

    • Cool the solution to 0-5 °C using an ice-salt bath.

  • Vilsmeier Reagent Formation and Reaction:

    • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Prepare a large container with a substantial amount of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is exothermic.

    • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

    • Stir the suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with water to remove any residual salts.

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

G cluster_formylation Vilsmeier-Haack Formylation Workflow precursor Ethyl 5-methoxy-1H-indole-2-carboxylate vilsmeier_complex Vilsmeier Reagent Complex precursor->vilsmeier_complex dmf Dimethylformamide (DMF) dmf->vilsmeier_complex pocli Phosphorus Oxychloride (POCl3) pocli->vilsmeier_complex In-situ formation quench Aqueous Work-up (Ice/Water, NaOH) vilsmeier_complex->quench final_product This compound quench->final_product

Caption: Workflow for the Vilsmeier-Haack formylation.

Safety Considerations

  • Vilsmeier-Haack Reaction: The reaction of phosphorus oxychloride with dimethylformamide is highly exothermic and generates corrosive byproducts. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The addition of POCl₃ should be slow and controlled to manage the exotherm. The quenching process is also exothermic and should be performed with care.

  • General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

References

role of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate in the synthesis of β-carboline thiohydantoin analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The pivotal role of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate in the synthesis of β-carboline thiohydantoin analogues, a class of compounds with significant therapeutic potential.

Introduction

β-Carboline alkaloids are a diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole scaffold.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] A particularly promising subclass is the β-carboline thiohydantoin analogues, which have been investigated for various therapeutic applications, including the inhibition of phosphodiesterase 5 (PDE5) and as antiviral agents.[2][3]

The synthesis of these complex molecules often relies on versatile starting materials that can be elaborated into the final tricyclic system. This compound serves as a key precursor in a streamlined synthetic route to afford these valuable analogues. This document provides detailed protocols and application notes based on established synthetic methodologies, outlining the transformation of this indole derivative into β-carboline thiohydantoin analogues.[4]

Synthesis of β-Carboline Thiohydantoin Analogues

The synthesis of β-carboline thiohydantoin analogues from this compound proceeds via a condensation reaction with a suitable 2-thiohydantoin derivative, followed by an intramolecular cyclization. This approach provides a direct route to the desired tricyclic scaffold.[4]

Proposed Synthetic Scheme:

A plausible synthetic route, adapted from the work of Jakše et al. for the non-methoxylated analogue, is presented below.[4] The reaction involves the condensation of this compound with a 3-substituted-2-thiohydantoin, leading to an intermediate which then undergoes intramolecular cyclization to yield the final β-carboline thiohydantoin analogue.

G cluster_0 Step 1: Condensation and Cyclization start Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate reagent + 3-Substituted-2-thiohydantoin start->reagent conditions NaOAc / AcOH Reflux reagent->conditions product β-Carboline Thiohydantoin Analogue conditions->product

Caption: Proposed one-pot synthesis of β-carboline thiohydantoin analogues.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds and are proposed for the synthesis starting from the 5-methoxy-substituted indole.[4]

Protocol 1: Synthesis of this compound

This protocol assumes the starting material, ethyl 5-methoxy-1H-indole-2-carboxylate, is available. The formylation is a standard Vilsmeier-Haack reaction.

  • To a cooled (0 °C) and stirred solution of dimethylformamide (DMF, 5 equivalents), add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in DMF to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for the Synthesis of β-Carboline Thiohydantoin Analogues

  • In a round-bottom flask, combine this compound (1 mmol), the appropriate 3-substituted-2-thiohydantoin (1 mmol), and sodium acetate (2 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired β-carboline thiohydantoin analogue. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).[4]

Data Presentation

The following tables summarize representative data for the synthesis of β-carboline thiohydantoin analogues based on the non-methoxylated parent compound.[4] It is anticipated that the 5-methoxy analogues would exhibit similar yields and properties.

Table 1: Synthesis of β-Carboline Thiohydantoin Analogues

EntryR-group on ThiohydantoinProductYield (%)
1Methyl2-methyl-3-thioxo-2,3-dihydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one75
2Ethyl2-ethyl-3-thioxo-2,3-dihydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one80
3Phenyl2-phenyl-3-thioxo-2,3-dihydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one65
4Benzyl2-benzyl-3-thioxo-2,3-dihydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one78

Yields are based on the synthesis starting from ethyl 3-formyl-1H-indole-2-carboxylate as reported by Jakše et al. and are illustrative for the proposed synthesis.[4]

Table 2: Representative Characterization Data

CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm) in DMSO-d₆
Product from Entry 3 C₁₉H₁₁N₃OS>30012.5 (s, 1H, NH), 8.5-7.3 (m, 9H, Ar-H)
Product from Entry 4 C₂₀H₁₃N₃OS288-29012.4 (s, 1H, NH), 8.4-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, CH₂)

Data are for the analogous compounds without the 5-methoxy group, as reported by Jakše et al.[4]

Application Notes: Biological Activity and Signaling Pathways

β-Carboline thiohydantoin analogues have been identified as potent inhibitors of phosphodiesterase 5 (PDE5).[2] PDE5 is a key enzyme in the cGMP-specific signaling pathway. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation. This mechanism is the basis for the therapeutic effects of drugs used to treat erectile dysfunction and pulmonary hypertension.[2]

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the signaling pathway affected by β-carboline thiohydantoin analogues as PDE5 inhibitors.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Inhibitor β-Carboline Thiohydantoin Analogue Inhibitor->PDE5 Inhibits

Caption: PDE5 inhibition by β-carboline thiohydantoin analogues.

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and purification of β-carboline thiohydantoin analogues is depicted below.

G Start Start Materials: - this compound - 3-Substituted-2-thiohydantoin - Sodium Acetate - Acetic Acid Reaction Reaction Setup: - Combine reactants in a round-bottom flask - Add acetic acid as solvent Start->Reaction Reflux Reflux: - Heat the mixture to reflux for 4-8 hours - Monitor by TLC Reaction->Reflux Workup Work-up: - Cool to room temperature - Pour into ice-water Reflux->Workup Filtration Filtration: - Collect precipitate by vacuum filtration Workup->Filtration Washing Washing: - Wash with water and cold ethanol Filtration->Washing Drying Drying: - Dry the product under vacuum Washing->Drying Purification Purification (Optional): - Recrystallization Drying->Purification FinalProduct Final Product: β-Carboline Thiohydantoin Analogue Drying->FinalProduct If pure Purification->FinalProduct

Caption: Workflow for the synthesis of β-carboline thiohydantoin analogues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive starting material. 3. Reaction temperature is too low.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents. 2. Confirm the purity of the starting ethyl 5-methoxy-1H-indole-2-carboxylate. The presence of impurities can inhibit the reaction. 3. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require gentle heating. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is sluggish.
Formation of Multiple Products (Observed on TLC) 1. Side reactions due to excess Vilsmeier reagent. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. The presence of the electron-donating methoxy group may lead to formylation at other positions on the indole ring.1. Optimize the stoichiometry of the Vilsmeier reagent. A slight excess is often necessary, but a large excess can lead to undesired byproducts. 2. Maintain strict temperature control throughout the reaction. 3. While formylation is expected at the C-3 position, other isomers are possible. Use careful chromatographic purification to isolate the desired product.
Dark, Tarry Residue Formation 1. Reaction overheating. 2. Presence of impurities in the starting materials or solvents.1. Ensure efficient stirring and maintain the recommended temperature, especially during the exothermic formation of the Vilsmeier reagent. 2. Use high-purity, anhydrous solvents and reagents.
Difficult Product Isolation/Purification 1. The product may have some solubility in the aqueous layer during work-up. 2. Similar polarity of the product and byproducts.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this synthesis, the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile that attacks the electron-rich C-3 position of the ethyl 5-methoxy-1H-indole-2-carboxylate ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde product.

Q2: Why is the C-3 position of the indole ring the primary site of formylation?

The C-3 position of the indole nucleus is the most electron-rich and thus the most susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons participates in the aromatic system, significantly increasing the electron density at this position.

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with ice water is highly exothermic and must be done slowly and with caution.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material.

Q5: Can other formylating agents be used for this synthesis?

While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques exist. However, for this specific substrate, the Vilsmeier-Haack approach is well-established for its regioselectivity and generally good yields.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of indole derivatives and should be optimized for the specific substrate.

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction. Continue stirring until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

Optimization of Vilsmeier-Haack Reaction Conditions for Indole Formylation

The following table summarizes general reaction conditions for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85885
5-MethoxyindolePOCl₃, DMF0 to 35292

Note: The conditions for 5-Methoxyindole are a strong starting point for the target synthesis.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole Ethyl 5-methoxy- 1H-indole-2-carboxylate Indole->Iminium_Salt Electrophilic Attack Product Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Iminium_Salt->Product Hydrolysis H2O H₂O (Work-up) H2O->Product Experimental_Workflow Start Start Reagent_Prep Vilsmeier Reagent Preparation (0°C) Start->Reagent_Prep Formylation Formylation Reaction (0°C to RT) Reagent_Prep->Formylation Quench Quenching with Ice/NaHCO₃ Formylation->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification End Pure Product Purification->End Troubleshooting_Logic Problem Low Yield? Check_Reagents Check Reagent Purity and Anhydrous Conditions Problem->Check_Reagents Yes Check_Temp Optimize Temperature Problem->Check_Temp Check_Stoichiometry Adjust Reagent Stoichiometry Problem->Check_Stoichiometry Tarry Tarry Residue? Problem->Tarry No Solution Improved Yield Check_Reagents->Solution Check_Temp->Solution Check_Stoichiometry->Solution Improve_Cooling Improve Cooling During Reagent Preparation Tarry->Improve_Cooling Yes Purification_Issue Purification Difficulty? Tarry->Purification_Issue No Improve_Cooling->Solution Optimize_Chroma Optimize Chromatography Eluent System Purification_Issue->Optimize_Chroma Yes Purification_Issue->Solution No Optimize_Chroma->Solution

Technical Support Center: Purification of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. Our aim is to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.[1] This reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the C3 position of the indole ring.

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: Potential impurities can include unreacted starting material (ethyl 5-methoxy-1H-indole-2-carboxylate), over-formylated byproducts, and products of side reactions from the Vilsmeier-Haack reaction. In some cases, formylation can occur at other positions on the indole nucleus, though the 3-position is strongly favored. Additionally, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur if the reaction or work-up conditions are not anhydrous.

Q3: Is this compound stable on silica gel during column chromatography?

A3: While silica gel is a common stationary phase for purifying indole derivatives, its acidic nature can sometimes lead to the degradation of electron-rich or acid-sensitive indoles.[2] For this compound, prolonged exposure to silica gel could potentially lead to streaking, low recovery, or the formation of baseline impurities. Using a neutral or deactivated silica gel, or opting for a different stationary phase like neutral alumina, can mitigate these risks.[2]

Q4: What are the recommended solvent systems for thin-layer chromatography (TLC) and column chromatography?

A4: A common and effective eluent system for the purification of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] The optimal ratio will depend on the specific polarity of your compound and its impurities. It is crucial to first determine the ideal solvent system using TLC before proceeding with column chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product recovery after column chromatography. The compound may have degraded on the acidic silica gel.[2]- Use neutral or deactivated silica gel. - Consider using neutral alumina as the stationary phase.[2] - Perform the chromatography as quickly as possible.
The eluent system is not polar enough to elute the product.- Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. - A "methanol purge" at the end of the column can elute highly polar compounds.
Streaking or tailing of the product spot on TLC and column. The compound is interacting strongly with the stationary phase.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. - Use a different stationary phase such as alumina.
The sample is overloaded on the TLC plate or column.- Apply a more dilute sample to the TLC plate. - Use a larger diameter column or reduce the amount of crude material loaded.
Multiple spots are observed on TLC after purification. The purification was incomplete, and impurities are co-eluting with the product.- Optimize the solvent system for better separation on TLC before running the column. - Try a different stationary phase (e.g., reversed-phase C18 silica).
The product is degrading during storage or analysis.- Store the purified compound in a cool, dark, and inert atmosphere. - Analyze the sample immediately after purification.
Presence of a more polar impurity that is difficult to separate. This could be the corresponding carboxylic acid due to hydrolysis of the ethyl ester.- Ensure all solvents and reagents used in the work-up and purification are anhydrous. - An acidic wash during the work-up can sometimes help remove the carboxylic acid impurity.

Data Presentation

Table 1: Typical Solvent Systems for Purification of Indole Derivatives

Stationary Phase Mobile Phase (Eluent) Compound Polarity Suitability Reference
Silica GelHexane/Ethyl AcetateLow to Medium[3][4]
Silica GelPetroleum Ether/Ethyl AcetateLow to Medium[3]
Alumina (Neutral)Dichloromethane/MethanolMedium to High (for acid-sensitive compounds)[2]
Reversed-Phase (C18)Water/Acetonitrile or Water/MethanolHigh[2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indole: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding ice-cold water. Basify the solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product tlc Perform TLC Analysis start->tlc decision_single_spot Single Pure Spot? tlc->decision_single_spot column_chromatography Column Chromatography decision_single_spot->column_chromatography Yes decision_streaking Streaking/Tailing? decision_single_spot->decision_streaking No pure_product Pure Product column_chromatography->pure_product add_modifier Add Modifier (e.g., TEA) to Eluent decision_streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) decision_streaking->change_stationary_phase If modifier fails decision_multiple_spots Multiple Spots? decision_streaking->decision_multiple_spots No add_modifier->tlc change_stationary_phase->tlc optimize_eluent Optimize Eluent System decision_multiple_spots->optimize_eluent Yes optimize_eluent->tlc

Caption: A workflow diagram for troubleshooting the purification of this compound.

Synthesis_Workflow start Ethyl 5-methoxy-1H-indole-2-carboxylate reaction Formylation Reaction start->reaction reagents POCl3, DMF (Vilsmeier-Haack Reagents) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Formylation of Ethyl 5-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of ethyl 5-methoxy-1H-indole-2-carboxylate, offering potential causes and solutions to minimize byproduct formation and optimize the yield of the desired C3-formylated product.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive Vilsmeier Reagent: Degradation of phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) due to moisture. 2. Insufficient Activation: The combination of an electron-donating group (5-methoxy) and an electron-withdrawing group (2-carboxylate) may require more forcing conditions than standard indole formylations. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use freshly distilled or anhydrous POCl₃ and DMF. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature, for example, from 0°C to room temperature or slightly higher (e.g., 40-50°C), while carefully monitoring the reaction progress by TLC. 3. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 or 2.5 equivalents).
Formation of a Significant Amount of C4-Formylated Isomer 1. Directing Effect of the 5-Methoxy Group: The strong electron-donating nature of the 5-methoxy group can activate the C4 position for electrophilic substitution, competing with the electronically favored C3 position.[1] This has been observed in other 5-methoxyindole systems.[2]1. Optimize Reaction Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) may favor the kinetically controlled C3-formylation over the thermodynamically controlled C4-formylation. 2. Solvent Effects: Explore different solvents. While DMF is part of the reagent, using a co-solvent like 1,2-dichloroethane might influence the regioselectivity.
Presence of Di-formylated Byproducts 1. Excess Vilsmeier Reagent: Using a large excess of the formylating agent can lead to a second formylation on the activated indole ring.[3] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can result in over-formylation.[3]1. Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). Add the reagent dropwise to a solution of the indole to maintain a low concentration of the electrophile.[3] 2. Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of Chlorinated Byproducts 1. Reaction Temperature is Too High: The Vilsmeier reagent can act as a chlorinating agent at elevated temperatures.[3]1. Maintain Low Temperature: Conduct the reaction at the lowest effective temperature.[3] 2. Alternative Reagents: Consider forming the Vilsmeier reagent using oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination.[3]
Hydrolysis of the Ethyl Ester to the Carboxylic Acid 1. Aqueous Workup Conditions: Basic conditions during the aqueous workup (e.g., using NaOH to neutralize the reaction mixture) can saponify the ester.1. Careful Neutralization: Use a milder base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and maintain a low temperature during the workup. 2. Acidic Workup: If the product is stable under acidic conditions, an acidic workup followed by extraction can be employed.
Decarboxylation of the Product 1. Harsh Reaction or Workup Conditions: If the ester is hydrolyzed to the carboxylic acid, high temperatures can lead to decarboxylation.[4]1. Avoid High Temperatures: Maintain moderate temperatures throughout the reaction and workup to prevent both hydrolysis and subsequent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the formylation of ethyl 5-methoxy-1H-indole-2-carboxylate?

The expected major product is typically the C3-formylated indole, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. The C3 position is the most nucleophilic and electronically favored site for electrophilic substitution on the indole ring.[5]

Q2: Why am I getting the C4-formylated isomer?

The formation of the C4-formylated isomer is a known side reaction for indoles bearing a strong electron-donating group at the C5 position, such as a methoxy group.[1] The 5-methoxy group activates the C4 position through resonance, making it susceptible to electrophilic attack by the Vilsmeier reagent.[1] In some cases, with multiple activating groups, C4-substitution can even become the major pathway.[2]

Q3: How can I improve the regioselectivity for C3-formylation?

To favor C3-formylation, it is recommended to perform the reaction at lower temperatures (e.g., 0°C or below) and to carefully control the stoichiometry of the Vilsmeier reagent. Kinetic control at lower temperatures often favors attack at the most nucleophilic C3 position.

Q4: My reaction is very slow. What can I do to improve the reaction rate without generating more side products?

If the reaction is sluggish, you can try a few approaches. First, ensure your reagents are anhydrous and of high purity. Second, you can slowly increase the temperature while carefully monitoring for the appearance of side products by TLC. A modest increase to room temperature may be sufficient. Alternatively, a slight increase in the equivalents of the Vilsmeier reagent (e.g., from 1.2 to 1.5) might improve the rate.

Q5: What are the best practices for the Vilsmeier-Haack reaction workup?

The workup for a Vilsmeier-Haack reaction typically involves quenching the reaction mixture by pouring it into a cold aqueous solution, often containing a base to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde. To avoid hydrolysis of the ethyl ester, it is advisable to use a mild base like sodium bicarbonate or sodium acetate and to keep the temperature low during neutralization. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing and drying will then allow for the isolation of the crude product.

Experimental Protocols

Vilsmeier-Haack Formylation of Ethyl 5-Methoxy-1H-indole-2-carboxylate (General Procedure)

Reagents and Equipment:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Oven-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents) to anhydrous DCE. Cool the solution to 0°C in an ice bath. To this solution, add POCl₃ (1.5 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[3]

  • Formylation: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DCE in a separate flask. Cool this solution to 0°C. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the hydrolysis is complete and the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Products

Formylation_Reaction Start Ethyl 5-methoxy-1H-indole-2-carboxylate Reagent Vilsmeier Reagent (POCl3/DMF) Start->Reagent Chlorinated_Side_Product Side Product: Chlorinated indole Start->Chlorinated_Side_Product High Temp. C3_Product Desired Product: Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Reagent->C3_Product C3-Attack (Major Pathway) C4_Side_Product Side Product: Ethyl 4-formyl-5-methoxy- 1H-indole-2-carboxylate Reagent->C4_Side_Product C4-Attack (Side Reaction) Diformyl_Side_Product Side Product: Di-formylated indole C3_Product->Diformyl_Side_Product Excess Reagent Hydrolysis_Side_Product Side Product: 5-Methoxy-3-formyl-1H- indole-2-carboxylic acid C3_Product->Hydrolysis_Side_Product Basic Workup

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Formylation Reaction Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Regioselectivity Mixture of C3 and C4 Isomers? Check_Conversion->Check_Regioselectivity No Solution_Conversion Check Reagent Purity Increase Temperature Increase Reagent Stoichiometry Check_Conversion->Solution_Conversion Yes Check_Purity Other Impurities Present? Check_Regioselectivity->Check_Purity No Solution_Regioselectivity Lower Reaction Temperature Change Solvent Check_Regioselectivity->Solution_Regioselectivity Yes Success Successful Reaction: High Yield of C3-Product Check_Purity->Success No Solution_Purity Di-formylation: Reduce Reagent/Time Chlorination: Lower Temperature Hydrolysis: Mild Workup Check_Purity->Solution_Purity Yes Solution_Conversion->Start Re-run Experiment Solution_Regioselectivity->Start Re-run Experiment Solution_Purity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring, which is electron-rich and thus susceptible to electrophilic substitution. The reaction typically employs a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[2]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this specific substrate?

A2: Key parameters to control for a successful formylation of ethyl 5-methoxy-1H-indole-2-carboxylate include:

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic formation of the Vilsmeier reagent and then may be gently heated to ensure completion.[3]

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is crucial. An excess of the reagent can lead to side reactions, such as di-formylation.

  • Reaction Time: The reaction progress should be monitored, for instance by thin-layer chromatography (TLC), to determine the optimal reaction time and avoid the formation of degradation products.[4]

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is critical, as moisture can deactivate the Vilsmeier reagent.[5]

Q3: What are the potential side-products in this reaction?

A3: The primary side-product of concern is the di-formylated indole. Over-reaction due to excess Vilsmeier reagent or prolonged reaction times can lead to the introduction of a second formyl group on the indole ring. In some cases, unreacted starting material may also be present in the final product mixture.[5]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol, can yield a pure crystalline product.[6] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is effective.[7]

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
Low Reaction Temperature: The reaction may be too slow at very low temperatures.After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat it. Monitor the reaction progress by TLC to determine the optimal temperature.[4]
Incomplete Reaction: Insufficient reaction time or amount of Vilsmeier reagent.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure at least a stoichiometric amount of POCl₃ is used.[5]
Formation of Significant Side-Products (e.g., Di-formylated Product) Excess Vilsmeier Reagent: Using a large excess of POCl₃ and DMF can lead to over-formylation.Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).
High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of side-products.Maintain a controlled temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed.[5]
Product is an Oil or Difficult to Crystallize Presence of Impurities: The crude product may contain impurities that inhibit crystallization.Attempt purification by column chromatography on silica gel before recrystallization.[7]
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent system.
Product is Contaminated with Colored Impurities Formation of Degradation Products: Overheating or extended reaction times can lead to the formation of colored impurities.Control the reaction temperature carefully and monitor the reaction progress to avoid prolonged heating.
Carryover from Starting Materials or Reagents: Impurities in the starting materials or reagents can result in a colored product.Use high-purity starting materials and reagents. Consider treating the crude product with activated charcoal during the recrystallization process.[6]

III. Experimental Protocols

A. Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Starting Material)

This protocol is based on the Japp-Klingemann reaction followed by Fischer indole synthesis.[8][9]

Step 1: Japp-Klingemann Reaction

  • Prepare a solution of the diazonium salt from p-anisidine.

  • In a separate flask, prepare a solution of ethyl 2-methylacetoacetate in a suitable solvent (e.g., ethanol).

  • Cool the solution of the diazonium salt to 0-5 °C in an ice bath.

  • Slowly add the solution of ethyl 2-methylacetoacetate to the diazonium salt solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitor by TLC).

  • Work up the reaction by extraction to isolate the crude hydrazone intermediate.

Step 2: Fischer Indole Synthesis

  • Dissolve the crude hydrazone intermediate in a suitable acidic medium (e.g., a solution of HCl gas in ethanol).[8]

  • Heat the reaction mixture to reflux for a specified period until the cyclization is complete (monitor by TLC).[8]

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude ethyl 5-methoxy-1H-indole-2-carboxylate by recrystallization or column chromatography.

B. Synthesis of this compound

This protocol is a general procedure for the Vilsmeier-Haack formylation of an indole-2-carboxylate derivative.[1][3]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DMF.

  • Add the solution of the indole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6][7]

IV. Data Presentation

The following tables summarize typical reaction conditions for the key steps in the synthesis. Note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Japp-Klingemann/Fischer Indole Synthesis

ParameterJapp-Klingemann ReactionFischer Indole Synthesis
Key Reagents p-Anisidine diazonium salt, Ethyl 2-methylacetoacetateHydrazone intermediate, HCl in Ethanol
Temperature 0-10 °CReflux
Reaction Time 1-3 hours1-2 hours
Typical Yield >80% (for hydrazone)>70% (for indole)

Table 2: Typical Reaction Conditions for the Vilsmeier-Haack Formylation of Substituted Ethyl Indole-2-carboxylates

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole)[1]
Ethyl indole-2-carboxylatePOCl₃, DMF0 to rt2.577 (for indole-3-carboxaldehyde)[3]

V. Mandatory Visualizations

Experimental_Workflow cluster_start Starting Material Synthesis cluster_formylation Formylation Reaction start_material p-Anisidine japp_klingemann Japp-Klingemann Reaction start_material->japp_klingemann reagent1 Ethyl 2-methylacetoacetate reagent1->japp_klingemann hydrazone Hydrazone Intermediate japp_klingemann->hydrazone fischer_indole Fischer Indole Synthesis hydrazone->fischer_indole precursor Ethyl 5-methoxy-1H-indole-2-carboxylate fischer_indole->precursor vilsmeier_haack Vilsmeier-Haack Reaction precursor->vilsmeier_haack Substrate vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) vilsmeier_reagent->vilsmeier_haack workup Aqueous Work-up vilsmeier_haack->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent poccl3 POCl3 poccl3->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack Reacts with indole Ethyl 5-methoxy-1H-indole-2-carboxylate indole->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up iminium_intermediate->hydrolysis Hydrolyzed during final_product This compound hydrolysis->final_product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side-Products cluster_purification Troubleshooting Purification start Reaction Outcome Unsatisfactory check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield Low side_products Significant Side-Products check_yield->side_products Impure purification_issue Purification Difficulty check_yield->purification_issue Difficult success Successful Optimization check_yield->success High & Pure check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents check_temp Optimize Reaction Temperature low_yield->check_temp check_time Optimize Reaction Time low_yield->check_time check_stoichiometry Adjust Reagent Stoichiometry side_products->check_stoichiometry check_monitoring Monitor Reaction Closely side_products->check_monitoring try_chromatography Use Column Chromatography purification_issue->try_chromatography screen_solvents Screen Recrystallization Solvents purification_issue->screen_solvents

Caption: A logical decision-making workflow for troubleshooting the synthesis.

References

stability issues of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate

Welcome to the technical support center for this compound. This guide provides essential information on the stability of this compound under various experimental conditions. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in anticipating and resolving potential stability issues.

The information provided is based on the general chemical properties of indole derivatives. Due to limited specific stability data for this exact molecule in published literature, some recommendations are extrapolated from studies on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

To ensure maximum stability and prevent degradation, the compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] Using amber vials or light-blocking containers is crucial to protect the compound from photodegradation.[1]

Q2: Is this compound sensitive to acidic or basic conditions?

Yes, this compound is expected to be sensitive to both acidic and basic conditions.

  • Basic Conditions: The ethyl ester group is susceptible to hydrolysis under basic (alkaline) conditions, which would yield the corresponding carboxylic acid.[2][3][4]

  • Acidic Conditions: The indole ring is an electron-rich heterocycle and is generally sensitive to strong acids.[1] Protonation of the indole ring can lead to degradation or unwanted side reactions.[1] It is advisable to use mildly acidic or neutral pH conditions when possible.

Q3: How stable is the compound in common organic solvents?

While specific data is unavailable, indole derivatives are generally stable in common anhydrous organic solvents like DMSO, DMF, and ethanol for short-term storage and experimental use. However, for long-term storage, it is best to store the compound as a solid. If stock solutions are prepared, they should be stored at low temperatures (e.g., -20°C) and protected from light. Stability in protic solvents like methanol or ethanol may be lower over time compared to aprotic solvents.

Q4: Is the compound susceptible to oxidation?

Yes, the indole nucleus is electron-rich and can be easily oxidized.[1][5] The C2 and C3 positions of the indole ring are particularly susceptible to oxidation, which can lead to the formation of oxindole derivatives or other oxidized species.[1][5] Care should be taken to avoid exposure to strong oxidizing agents and atmospheric oxygen during storage and reactions.[1]

Q5: What is the expected photostability of this compound?

Indole derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods can induce photodegradation.[1] Therefore, all experiments and storage should be conducted with protection from light. For critical applications, a formal photostability study according to ICH Q1B guidelines is recommended.[6]

Troubleshooting Guides

Issue 1: Appearance of Impurities in Stored Samples

  • Symptom: You observe new peaks in your HPLC/LC-MS analysis or new spots on a TLC plate for a sample that has been stored for some time.

  • Possible Cause: The compound is degrading. This could be due to oxidation, hydrolysis (if in solution with water), or photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound was stored in a tightly sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere.[1]

    • Analyze Impurities: Attempt to characterize the new peaks. A mass increase corresponding to the loss of an ethyl group and addition of a hydrogen (+-28 Da) could indicate hydrolysis of the ester. An increase of 16 Da could suggest oxidation.

    • Perform a Forced Degradation Study: To understand the liabilities, subject the compound to stress conditions (acid, base, peroxide, light, heat) as outlined in the Experimental Protocols section below. This will help identify the likely cause of degradation.

Issue 2: Low Yield or Unexpected Side Products in a Reaction

  • Symptom: A synthetic reaction using this compound results in a lower-than-expected yield of the desired product, accompanied by unidentified side products.

  • Possible Cause: The compound is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Check Reagent Compatibility: If your reaction involves strong acids, bases, or oxidizing agents, consider that these may be degrading your starting material. The indole ring is particularly sensitive to oxidation.[1]

    • Control Reaction Atmosphere: If not already doing so, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Modify pH: If strong acids or bases are used, investigate whether milder conditions (e.g., using weaker acids/bases or buffer systems) can achieve the desired transformation without causing degradation.

    • Protect Functional Groups: In multi-step synthesis, it may be necessary to protect the indole nitrogen (e.g., with a Boc or SEM group) to prevent side reactions, though this adds extra steps to the synthesis.

Data on Potential Degradation

While specific quantitative data for this molecule is not available, the following tables illustrate how results from a forced degradation study would be presented. These are for illustrative purposes only .

Table 1: Illustrative Forced Degradation Study Results

ConditionTime (hours)Assay (%) of Initial CompoundMajor Degradation Product (Hypothetical)
0.1 M HCl (60°C)2485.2Unknown Acid-catalyzed Products
0.1 M NaOH (60°C)2445.73-formyl-5-methoxy-1H-indole-2-carboxylic acid
3% H₂O₂ (RT)2470.1Oxidized Indole Species (e.g., Oxindoles)
UV/Vis Light (ICH Q1B)2492.5Photodegradation Products
Heat (80°C)2498.1Minimal Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of the compound in a transparent vial to a light source compliant with ICH Q1B guidelines (e.g., providing an overall illumination of ≥1.2 million lux hours).[6] Run a dark control sample (wrapped in aluminum foil) in parallel.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at a controlled temperature (e.g., 80°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analyze by a stability-indicating method, such as reverse-phase HPLC with a UV detector, to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

The following diagrams illustrate a typical stability testing workflow and the potential degradation pathways for the molecule.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid photo Photolytic (ICH Q1B Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc report Quantify Degradation & Identify Products hplc->report

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate hydrolysis_prod 3-formyl-5-methoxy- 1H-indole-2-carboxylic acid parent->hydrolysis_prod  Base (OH⁻) / Acid (H⁺)   oxindole Oxindole Derivatives parent->oxindole Oxidizing Agents (e.g., H₂O₂) or Atmospheric O₂ other_oxid Other Oxidized Products oxindole->other_oxid

Caption: Potential degradation pathways for the molecule.

References

common impurities in ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This guide addresses common impurities and their removal to ensure the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities arise from the synthetic process, typically a Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate. These can include:

  • Unreacted Starting Material: Ethyl 5-methoxy-1H-indole-2-carboxylate.

  • Hydrolyzed Product: 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, formed by the hydrolysis of the ethyl ester during aqueous workup.

  • Vilsmeier-Haack Reaction Byproducts: While less common for substituted indoles, trace amounts of N-formylated or other isomeric byproducts may be present.

  • Residual Solvents: Solvents used in the reaction (e.g., N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃)) and purification (e.g., ethanol, ethyl acetate, hexane) may remain.

Q2: My purified product shows a lower melting point than expected and broad peaks in the NMR spectrum. What could be the issue?

A2: A depressed and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. The most likely culprits are residual starting material or the hydrolyzed carboxylic acid impurity. These impurities can disrupt the crystal lattice of your product, leading to a lower and broader melting range. Broad NMR peaks can also be indicative of a mixture of compounds.

Q3: I am having difficulty removing a persistent impurity that has a similar polarity to my product. What do you recommend?

A3: When an impurity has a similar polarity to the desired product, standard column chromatography can be challenging. In such cases, a combination of purification techniques is often most effective. Consider the following:

  • Optimize Column Chromatography: Use a shallower solvent gradient or an alternative solvent system to improve separation.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. For a similar compound, ethyl 3-formyl-1H-indole-2-carboxylate, recrystallization from ethanol has been reported to be effective.[1]

  • Acid-Base Extraction: If you suspect the presence of the carboxylic acid impurity, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while your desired ethyl ester remains in the organic layer.

Troubleshooting Guide

This section provides a systematic approach to identifying and removing common impurities.

Problem 1: Presence of Unreacted Starting Material

Symptoms:

  • A spot on the Thin Layer Chromatography (TLC) plate corresponding to the Rf of ethyl 5-methoxy-1H-indole-2-carboxylate.

  • Characteristic peaks of the starting material in the ¹H NMR spectrum.

Solution:

  • Column Chromatography: This is the most effective method for separating the product from the less polar starting material. A typical solvent system would be a gradient of ethyl acetate in hexane.

Problem 2: Presence of the Hydrolyzed Carboxylic Acid

Symptoms:

  • A baseline streak or a very polar spot on the TLC plate.

  • A broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton.

  • Difficulty in obtaining a sharp melting point.

Solution:

  • Aqueous Workup: During the reaction workup, ensure a thorough wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity.

  • Recrystallization: If the carboxylic acid is present in small amounts, recrystallization can be effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing a range of impurities, particularly unreacted starting material.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to this solution to form a slurry.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a hexane or petroleum ether slurry.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as hexane or petroleum ether. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities and obtaining highly crystalline material.

  • Solvent Selection: Based on literature for a similar compound, ethanol is a good starting solvent for recrystallization.[1]

  • Dissolution: In a flask, add a minimal amount of hot ethanol to the crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield of Pure Product (Typical)
Column Chromatography70-90%>98%70-90%
Recrystallization90-95%>99%80-95%
Combination of Methods70-90%>99.5%60-85%

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common impurities in this compound.

Impurity_Troubleshooting start Crude Product Analysis (TLC, NMR) check_sm Unreacted Starting Material Present? start->check_sm check_acid Carboxylic Acid Impurity Present? check_sm->check_acid No col_chrom Perform Column Chromatography check_sm->col_chrom Yes check_other Other Impurities Present? check_acid->check_other No acid_base Perform Acid-Base Extraction check_acid->acid_base Yes recryst Perform Recrystallization check_other->recryst Yes pure_product Pure Product check_other->pure_product No col_chrom->check_acid recryst->pure_product acid_base->check_other end End pure_product->end

Caption: A flowchart for troubleshooting common impurities.

References

Technical Support Center: Formylation of Ethyl 5-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative formylating agents for ethyl 5-methoxy-1H-indole-2-carboxylate. It includes frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for formylating ethyl 5-methoxy-1H-indole-2-carboxylate, and why might I need an alternative?

The most widely used method for formylating electron-rich indoles is the Vilsmeier-Haack reaction.[1][2] This reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[1][3] While effective, you might seek alternatives for several reasons:

  • Harsh Reagents: The use of stoichiometric amounts of caustic and toxic POCl₃ can be undesirable from a safety and environmental perspective.[2][4][5]

  • Substrate Sensitivity: Your starting material or other functional groups on the indole ring may be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.[5]

  • Low Yields or Side Products: For certain substituted indoles, the Vilsmeier-Haack reaction may result in low yields or the formation of unwanted byproducts.

Q2: What are the primary alternative formylating agents for this indole derivative?

Several alternative methods can be employed for the formylation of indoles, each with its own advantages and limitations:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like acetic or trifluoroacetic acid.[6][7][8] It is a convenient one-pot procedure.[6]

  • Reimer-Tiemann Reaction: This reaction involves treating the indole with chloroform (CHCl₃) in the presence of a strong base.[9][10][11] It is particularly useful for phenols but can also be applied to electron-rich heterocycles like indoles.[11][12]

  • Formylation with Dichloromethyl Methyl Ether: This reagent, in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or silver trifluoromethanesulfonate (AgOTf), can effectively formylate aromatic compounds under mild conditions.[13][14][15]

  • Iodine-Catalyzed Formylation: A more recent and environmentally benign approach involves the use of molecular iodine as a catalyst with HMTA in the presence of air.[5]

Q3: How do I choose the best alternative formylating agent for my experiment?

The choice of formylating agent depends on several factors:

  • Functional Group Compatibility: If your molecule contains acid-sensitive groups, a milder method like the iodine-catalyzed formylation or the use of dichloromethyl methyl ether with a suitable Lewis acid might be preferable.[5][13]

  • Desired Regioselectivity: The formylation of indoles typically occurs at the C3 position due to its high electron density.[1][9][16] Most of these methods will favor C3 formylation. The Vilsmeier-Haack reaction is well-documented to provide C3-formylindoles.[1]

  • Reaction Conditions: Consider the required temperature, reaction time, and the hazards associated with the reagents. The Duff reaction, for instance, is operationally simple.[6]

  • Yield and Purity: The expected yield can vary significantly between methods. Refer to the quantitative data summary below to compare reported yields for similar substrates.

Troubleshooting Guides

Problem 1: Low yield of the desired C3-formylated product.

  • Possible Cause (Vilsmeier-Haack): Incomplete formation of the Vilsmeier reagent or deactivation of the indole substrate.

    • Solution: Ensure that the DMF and POCl₃ are of high purity and added at the correct stoichiometry. The reaction is typically performed at low temperatures (0 °C) initially and then allowed to warm.[1]

  • Possible Cause (Duff Reaction): Insufficiently acidic conditions or low reactivity of the substrate.

    • Solution: The Duff reaction often requires strongly electron-donating groups on the aromatic ring.[7] Using a stronger acid like trifluoroacetic acid (TFA) instead of acetic acid may improve the yield.[8]

  • Possible Cause (General): The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

Problem 2: Formation of multiple products, including N-formylation or di-formylation.

  • Possible Cause: Under certain conditions, particularly with highly reactive indoles or at elevated temperatures, formylation can occur at the nitrogen (N1 position) or at multiple positions on the ring.[6]

    • Solution: Carefully control the reaction temperature. For the Vilsmeier-Haack reaction, maintaining a low temperature during the addition of reagents is crucial.[1] With the Duff reaction, diformylation is possible if both ortho positions are vacant.[7] Adjusting the stoichiometry of the formylating agent may help to minimize side reactions.

Problem 3: The starting material is decomposing under the reaction conditions.

  • Possible Cause: The substrate is unstable in the presence of strong acids (Vilsmeier-Haack, Duff) or strong bases (Reimer-Tiemann).

    • Solution: Switch to a milder, neutral, or Lewis acid-catalyzed method. Formylation using dichloromethyl methyl ether with AgOTf can be performed at temperatures as low as -78 °C, which is compatible with sensitive substrates.[13] The iodine-catalyzed formylation with HMTA is also a good alternative under milder conditions.[5]

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: The product may be co-eluting with byproducts or unreacted starting material.

    • Solution: Optimize the column chromatography conditions (e.g., solvent system, gradient). Recrystallization can also be an effective purification method for solid products. The work-up procedure is also critical; for instance, the Vilsmeier-Haack reaction requires an aqueous work-up to hydrolyze the iminium intermediate to the aldehyde.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the formylation of various indole derivatives using different methods, providing a comparative overview.

Formylation MethodReagentsSubstrateTemperature (°C)Time (h)Yield (%)Reference(s)
Vilsmeier-Haack POCl₃, DMFIndole0 to 85696[1]
POCl₃, DMF2-Methylindole98-100371 (N-formyl)[6]
POCl₃, DMFMethyl 6-methyl-1H-indole-2-carboxylate--79[2]
Duff Reaction Hexamethylenetetramine (HMTA), Acetic AcidIndoleHot-25[6]
HMTA, Acetic Acid2-MethylindoleHot-74[6]
Iodine-Catalyzed I₂, HMTA, Activated Carbon, AirIndole120-Moderate to Excellent[5]
Reimer-Tiemann Chloroform, BaseIndole---[9][17]
Dichloromethyl Methyl Ether Cl₂CHOMe, TiCl₄Electron-rich phenols01-2High[15]
Cl₂CHOMe, AgOTfSubstituted Benzenes-78 to RT-High[13]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

This protocol is a standard procedure for the C3-formylation of an indole derivative.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Indole: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Reaction Formylation

This protocol provides a convenient alternative using hexamethylenetetramine.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add hexamethylenetetramine (HMTA, 2-3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (around 100-120 °C) for 6-12 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling, pour the reaction mixture into water and heat for an additional 1-2 hours to hydrolyze the intermediate imine.

  • Work-up and Purification: Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Protocol 3: Formylation with Dichloromethyl Methyl Ether and TiCl₄

This method is suitable for substrates that may be sensitive to harsher conditions.

  • Inert Atmosphere: In a flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in dry dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise. Stir the mixture for 1 hour at this temperature.[14]

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture and let it react for approximately 45 minutes.[14]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

  • Extraction and Purification: Separate the organic layer and wash it with dilute HCl and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.[14][15]

Visualizations

Experimental_Workflow General workflow for indole formylation. cluster_start Starting Material cluster_reagents Formylating Agents cluster_process Reaction & Work-up cluster_end Final Product Start Ethyl 5-methoxy-1H- indole-2-carboxylate Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Duff Duff Reaction (HMTA, Acid) Other Other Agents (e.g., Cl₂CHOMe/TiCl₄) Reaction Reaction under Specific Conditions (Temp, Time) Vilsmeier->Reaction Duff->Reaction Other->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Purification->Product

Caption: General workflow for indole formylation.

Troubleshooting_Logic Troubleshooting decision pathway. Start Experiment Issue? LowYield Low Yield Start->LowYield Yes SideProducts Side Products Start->SideProducts Yes Decomposition Decomposition Start->Decomposition Yes CheckPurity Check Reagent Purity & Stoichiometry LowYield->CheckPurity ControlTemp Optimize Temperature & Reaction Time LowYield->ControlTemp SideProducts->ControlTemp ChangeMethod Switch to Milder Formylating Agent Decomposition->ChangeMethod

Caption: Troubleshooting decision pathway.

References

Technical Support Center: Enhancing Regioselectivity of Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of regioselectivity during indole functionalization.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)
Pyrrole Ring Functionalization (C2 and C3 Positions)

Q1: My reaction is exclusively yielding the C3-functionalized product, but I am targeting the C2 position. What is causing this and how can I reverse the selectivity?

A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. This is because the resulting cationic intermediate (σ-complex) is more stable, with the positive charge delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] Attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[1]

To achieve C2 selectivity, you can employ several strategies:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]

  • Nitrogen-Protecting/Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a common and effective strategy. These groups can sterically hinder the C7 and C2 positions, but more importantly, they can electronically favor metalation and subsequent functionalization at the C2 position.[1] The choice of the directing group is crucial. For instance, a 3-alkyl-2-pyridyl directing group has been shown to enable C2 selective C-H silylation of indoles using an iridium catalyst. Similarly, in iridium-catalyzed C2-alkylation with alkenes, an acetyl directing group favors the linear product, while a benzoyl group favors the branched product.[2][3]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1] The selection of ligands and reaction conditions is critical for achieving high C2 selectivity.[1][4][5]

  • Solvent Control: In some cases, the choice of solvent can dramatically influence the regioselectivity. For example, in a palladium-catalyzed alkenylation of indoles, using a DMF/DMSO solvent system with Cu(OAc)2 as the oxidant leads to the C3-vinylated product. In contrast, switching to a dioxane/AcOH solvent system with t-BuOOBz as the oxidant yields the C2-vinylated product.[6]

Q2: I am observing a mixture of C2 and C3 isomers. How can I improve the regioselectivity for one over the other?

A2: Achieving high regioselectivity when both C2 and C3 positions are accessible can be challenging. Here are some optimization strategies:

  • Fine-Tuning the Directing Group: The steric and electronic properties of the N1-directing group can be modified to favor one position over the other. For instance, six-membered heterocyclic directing groups like pyridines and pyrimidines tend to favor C2 borylation, while five-membered heterocycles such as thiazole and benzoxazole direct towards C7.[7]

  • Ligand Modification in Catalysis: In transition metal-catalyzed reactions, the ligand plays a pivotal role. A ligand-enabled switch of the regioselectivity-determining step can provide excellent control.[5] For example, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands achieved a ligand-controlled C3-/C2-selectivity.[5]

  • Catalyst System Optimization: Different metal catalysts can exhibit different regioselectivities. For 3-acyl indoles, a RhI/AgI co-catalyst system can lead to a 1,2-acyl translocation and C4-functionalization, while an IrIII/AgI catalyst system results in C2-functionalization.[8]

Benzene Ring Functionalization (C4, C5, C6, and C7 Positions)

Q3: Functionalization of the benzene ring of my indole is proving difficult. What are the main challenges and how can I overcome them?

A3: Functionalizing the benzene moiety (C4-C7 positions) is significantly more challenging than the pyrrole ring due to the lower nucleophilicity of the benzene ring.[9][10] Successful strategies almost always rely on the use of directing groups.

  • Directing Groups on Nitrogen (N1):

    • The N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively.[10]

    • Indoles bearing N-PtBu2 groups show diverse reactivity for C-H functionalizations at the C7 position, including arylation, olefination, acylation, alkylation, silylation, and carbonylation.[10]

  • Directing Groups on the Pyrrole Ring (C3):

    • Installing a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions.[9][10]

  • Transition-Metal-Free Borylation: A general strategy for chelation-assisted aromatic C-H borylation using BBr3 has been developed. Installing pivaloyl groups at the N1 or C3 position of indoles can selectively deliver the boron species to the C7 or C4 positions, respectively.[10]

Q4: I am attempting a C4-functionalization, but the reaction is sluggish and yields are low. What can I do to improve the outcome?

A4: C4-functionalization is particularly difficult due to steric hindrance and the electronic properties of the indole ring.[9] Here are some troubleshooting tips:

  • Choice of Directing Group: A removable pivaloyl-directing group at the C3 position has been successfully used for Pd-catalyzed C4-arylation.[9]

  • Catalyst and Reaction Conditions: For the C4-arylation mentioned above, a Pd(PPh3)2Cl2 catalyst with Ag2O and DBU at 80 °C for 12 hours was effective.[9]

  • Substrate Pre-activation: In some cases, reducing the indole to an indoline, performing the C-H functionalization at C7, and then re-oxidizing to the indole can be an effective, albeit longer, route to C7-functionalized products.[9]

Impact of Protecting Groups

Q5: How do N-protecting groups influence the regioselectivity of indole functionalization?

A5: N-protecting groups have a profound impact on regioselectivity through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it less reactive towards electrophiles but more stable to oxidation.[11] This can sometimes favor functionalization on the benzene ring by reducing the overwhelming reactivity of the C3 position.[12] Conversely, electron-donating groups (e.g., benzyl) increase the nucleophilicity of the pyrrole ring.[11]

  • Steric Effects: Bulky protecting groups can sterically hinder the C2 and C7 positions, potentially directing functionalization to other sites. The pivaloyl group, for instance, is known to sterically protect both the N1 and C2 positions.[13]

  • Directing Capabilities: As discussed extensively above, many "protecting groups" also function as "directing groups" by coordinating with a metal catalyst to deliver the reagent to a specific C-H bond.

Q6: I am having trouble removing my N-pivaloyl protecting group. What are the best methods?

A6: The N-pivaloyl group is notoriously difficult to remove.[13] While methods using alkoxides have been reported, they often give variable and sometimes very poor yields.[13] A more general and efficient method for the deprotection of a variety of N-pivaloylindoles is treatment with lithium diisopropylamide (LDA) at 40-45 °C.[11][13]

Data Summary Tables

Table 1: Influence of N-Directing Group on Regioselectivity of Indole Borylation

N-Directing GroupTarget PositionCatalyst/ReagentOutcomeReference
PyrimidineC2BX₃Kinetically favored product[7]
ThiazoleC7BBr₃Thermodynamically favored product[7]
PivaloylC7BBr₃Good selectivity for C7[7][10]

Table 2: Solvent and Oxidant Effects on Palladium-Catalyzed Alkenylation of Indoles

SolventOxidantMajor ProductReference
DMF/DMSOCu(OAc)₂C3-vinylated indole[6]
Dioxane/AcOHt-BuOOBzC2-vinylated indole[6]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of 3-Pivaloylindole[10]
  • To a reaction vessel, add the 3-pivaloylindole substrate, aryl iodide (1.2 equivalents), Pd(PPh₃)₂Cl₂ (5 mol%), Ag₂O (2 equivalents), and DBU (2 equivalents).

  • Add the appropriate solvent (e.g., dioxane).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Pivaloylindole using LDA[12][14]
  • To a solution of the N-pivaloylindole in anhydrous THF, add a solution of lithium diisopropylamide (LDA) (2.5 equivalents) in THF at room temperature.

  • Heat the reaction mixture to 40-45 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed (Mixture of Isomers) check_c3 Is C3 position unsubstituted? start->check_c3 c3_unsub High C3 reactivity is expected. Consider blocking the C3 position. check_c3->c3_unsub Yes c3_sub C3 is blocked. Focus on other factors. check_c3->c3_sub No check_catalyst Is a transition metal catalyst used? catalyst_yes Modify the catalytic system: - Change ligand - Change metal center - Alter reaction conditions check_catalyst->catalyst_yes Yes catalyst_no Consider introducing a catalyst to control regioselectivity. check_catalyst->catalyst_no No check_dg Is an N-directing group present? dg_yes Optimize the directing group: - Alter sterics/electronics - Change to a different DG class check_dg->dg_yes Yes dg_no Introduce an N-directing group to steer the reaction. check_dg->dg_no No c3_unsub->check_dg c3_sub->check_catalyst solvent Investigate solvent effects. Polar vs. nonpolar solvents can switch selectivity. catalyst_yes->solvent catalyst_no->solvent dg_yes->solvent dg_no->solvent end Improved Regioselectivity solvent->end

Caption: A troubleshooting workflow for improving regioselectivity in indole functionalization.

Signaling Pathway for Directing Group Mediated C-H Functionalization

directing_group_pathway sub N-DG-Indole coord Coordination Complex (Indole-DG-[M]) sub->coord cat [M]-Catalyst cat->coord reagent Reagent (R-X) oxadd Oxidative Addition of R-X reagent->oxadd cha C-H Activation (Cyclometalation) coord->cha Directed by DG cha->oxadd redelim Reductive Elimination oxadd->redelim product Functionalized Indole redelim->product cat_regen Catalyst Regeneration redelim->cat_regen cat_regen->cat

Caption: A generalized catalytic cycle for directing group-mediated C-H functionalization of indoles.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering poor solubility of a key compound like ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate can be a significant roadblock in experimental workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, offering practical solutions and detailed protocols to ensure your reactions proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an indole derivative, is generally characterized as a crystalline solid with poor aqueous solubility. Its solubility in common organic solvents varies, with better solubility observed in polar aprotic solvents. A related compound, ethyl 5-methoxyindole-2-carboxylate, is known to be soluble in solvents like diethyl ether, methanol, and dichloromethane, while being insoluble in water[1][2]. This suggests that the target compound will exhibit similar behavior.

Q2: I'm observing incomplete dissolution of my starting material at the beginning of the reaction. What are the immediate troubleshooting steps?

A2: Incomplete dissolution is a common issue. Here are a few immediate steps you can take:

  • Increase the solvent volume: This is the simplest approach to decrease the concentration of the solute.

  • Increase the reaction temperature: The solubility of most organic solids increases with temperature[3]. Gently warming the reaction mixture can often lead to complete dissolution. However, be mindful of the thermal stability of your reactants and products.

  • Improve agitation: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the solvent and the solute particles.

  • Consider a different solvent: If the above steps fail, the chosen solvent may be inappropriate. Refer to the solvent selection guide below.

Q3: Can I use a co-solvent to improve the solubility of my compound?

A3: Yes, using a co-solvent is a highly effective strategy. A small amount of a solvent in which your compound is highly soluble can be added to the primary reaction solvent to increase the overall solvating power of the medium. For instance, if your reaction is in a less polar solvent like toluene, adding a small amount of a more polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can significantly improve solubility.

Q4: Are there any additives that can enhance the solubility of my indole derivative?

A4: Certain additives can indeed improve solubility. While less common in standard organic synthesis compared to pharmaceutical formulations, options to consider in specific cases include:

  • Surfactants: These can be useful in biphasic reaction systems or when dealing with highly nonpolar compounds in polar solvents.

  • Phase-transfer catalysts: In heterogeneous reactions, these can help transport a reactant from one phase to another where it is more soluble and reactive.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Reaction

Possible Cause:

  • Changes in the reaction mixture's polarity as the reaction progresses.

  • Formation of a less soluble product or intermediate.

  • A decrease in temperature.

Solutions:

  • Solvent System Modification:

    • Co-solvent Addition: Introduce a co-solvent at the start of the reaction that can solvate both the starting material and the expected products.

    • Solvent Screening: Before scaling up, perform small-scale solubility tests with different solvents or co-solvent systems under your reaction conditions.

  • Temperature Control:

    • Maintain a constant, elevated temperature throughout the reaction, ensuring it is safe for all components.

  • Gradual Addition:

    • If a reagent is causing a polarity shift, add it slowly to the reaction mixture to maintain a more consistent solvent environment.

Issue 2: Difficulty in Purifying the Product Due to Poor Solubility

Possible Cause:

  • The product has very low solubility in common recrystallization or chromatography solvents.

Solutions:

  • Recrystallization Solvent Screening:

    • Test a wide range of solvents and solvent mixtures for recrystallization. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Mixtures like ethanol/water or ethyl acetate/hexane are often effective.

    • Hot filtration can be used to remove insoluble impurities before allowing the solution to cool and crystallize.

  • Chromatography Modifications:

    • Use a stronger, more polar eluent system in your column chromatography.

    • Consider "dry loading" the sample onto the column. This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then loaded onto the top of the column. This can help with compounds that are poorly soluble in the initial mobile phase.

  • Alternative Purification Methods:

    • If solubility issues are severe, consider alternative purification techniques such as sublimation or trituration.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Compound (Ethyl 5-Methoxyindole-2-carboxylate) and Recommended Solvents for this compound Reactions.

Solvent ClassSpecific SolventsExpected Solubility of this compoundSuitability for ReactionsReference
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighExcellent, but can be difficult to remove. Often used in challenging reactions.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighGood for many reactions, but diethyl ether has a low boiling point.[2]
Alcohols Methanol, EthanolModerate to HighCommonly used, good for reactions and recrystallizations.[5]
Halogenated Dichloromethane (DCM), ChloroformModerate to HighGood for reactions at or below room temperature.[2]
Aromatic Toluene, XyleneLow to ModerateOften require heating to achieve dissolution. Good for higher temperature reactions.[4]
Polar Protic (Acids) Acetic AcidModerateCan act as both a solvent and a catalyst in certain reactions.[5]
Nonpolar Hexane, HeptaneVery LowPrimarily used as an anti-solvent for precipitation or in chromatography.-
Aqueous WaterInsolubleNot a suitable solvent on its own.[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Reactions

Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DMF, THF, Ethanol, Toluene)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • Add a small, known amount (e.g., 10 mg) of this compound to several different vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.

  • Stir the mixtures at room temperature for 10-15 minutes and observe the solubility.

  • If the compound is not fully dissolved, gradually increase the temperature in increments of 10 °C, observing for dissolution at each step. Note the temperature at which complete dissolution occurs.

  • For promising solvents, you can also test co-solvent systems. For example, to a vial where the compound has low solubility in toluene, add a small amount (e.g., 5-10% v/v) of DMF and observe if solubility improves.

  • Select the solvent or co-solvent system that provides complete dissolution at the desired reaction temperature.

Protocol 2: Recrystallization for Purification

Objective: To purify the product of a reaction involving this compound.

Materials:

  • Crude product

  • A suitable recrystallization solvent or solvent pair identified from screening.

  • Erlenmeyer flasks

  • Hot plate

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or the more soluble solvent of a pair.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If using a solvent pair, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow_Solvent_Screening cluster_start Start cluster_process Process cluster_decision Decision cluster_end End Start Poorly Soluble Compound Solvent_Screening Solvent Screening (Varying Polarity) Start->Solvent_Screening Co_Solvent_Testing Co-Solvent Testing (e.g., Toluene/DMF) Solvent_Screening->Co_Solvent_Testing Temperature_Study Temperature Study (RT to Reflux) Co_Solvent_Testing->Temperature_Study Decision Optimal Conditions? Temperature_Study->Decision Decision->Solvent_Screening No Proceed Proceed with Reaction Decision->Proceed Yes

Caption: Workflow for selecting an optimal solvent system.

Logical_Relationship_Solubility_Factors cluster_compound Compound Properties cluster_factors Influencing Factors cluster_outcome Outcome Compound Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Structure Molecular Structure (Indole Core, Substituents) CrystalLattice Crystal Lattice Energy Solubility Solubility Structure->Solubility CrystalLattice->Solubility Solvent Solvent Choice (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility CoSolvent Co-solvents CoSolvent->Solubility Additives Additives (e.g., Surfactants) Additives->Solubility

Caption: Factors influencing the solubility of the target compound.

References

Validation & Comparative

A Spectroscopic Comparison of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate with several structurally similar indole derivatives. The objective is to offer a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification, characterization, and further development of these compounds in a research setting.

Introduction to Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to the indole ring at various positions can significantly influence the molecule's spectroscopic properties and its pharmacological profile. This guide focuses on this compound and compares its spectral features with analogs possessing different substituents at the 5-position or lacking the formyl group at the 3-position. Understanding these spectroscopic nuances is critical for unambiguous structure elucidation and for developing structure-activity relationships (SAR) in drug discovery programs.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (ppm)

Compound NameSolventNH (1-H)Aromatic Protons-CHO (3-H)-OCH₃ (5-position)-CH₃ (5-position)-OCH₂CH₃-OCH₂CH₃
This compoundN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-1H-indole-2-carboxylateDMSO-d₆12.80 (s)7.29-7.35 (m, 1H), 7.55 (ddd, 1H), 7.66 (d, 1H), 8.16 (d, 1H)10.51 (s)N/AN/A4.41 (q)1.38 (t)
Ethyl 5-methoxy-1H-indole-2-carboxylateDMSO-d₆11.63 (s)6.84 (dd, 1H), 7.14 (d, 1H), 7.32 (d, 1H)N/A3.78 (s)N/A4.30 (q)1.33 (t)
Ethyl 5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 1H-indole-2-carboxylateDMSO-d₆11.83 (s)7.04 (t, 1H), 7.18 (t, 1H), 7.45 (d, 1H), 7.62 (d, 1H)N/AN/AN/A4.32 (q)1.34 (t)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound NameSolventC=O (ester)Aromatic/Indole Carbons-CHO-OCH₃-CH₃-OCH₂CH₃-OCH₂CH₃
This compoundN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-1H-indole-2-carboxylateDMSO-d₆161.0114.0, 119.3, 123.2, 124.3, 125.6, 126.7, 133.5, 136.6188.4N/AN/A61.514.2
Ethyl 5-methoxy-1H-indole-2-carboxylateDMSO-d₆161.8102.1, 112.9, 113.8, 128.2, 131.9, 153.8N/A55.4N/A60.214.4
Ethyl 5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/AN/AN/A
Ethyl 1H-indole-2-carboxylateDMSO-d₆161.8105.1, 112.5, 120.2, 121.8, 124.2, 127.4, 136.9N/AN/AN/A60.114.4

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound NameSample Prep.N-H StretchC=O Stretch (ester)C=O Stretch (aldehyde)C-O StretchAromatic C=C Stretch
This compoundN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/A
Ethyl 3-formyl-1H-indole-2-carboxylateKBr3188172316351255, 11351576, 1533
Ethyl 5-methoxy-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/A
Ethyl 5-methyl-1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/A
Ethyl 1H-indole-2-carboxylateN/AN/AN/AN/AN/AN/A

Table 4: Mass Spectrometry (MS) Data

Compound NameIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
This compoundN/AN/AN/A
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateN/AN/AN/A
Ethyl 3-formyl-1H-indole-2-carboxylateEI217 (M⁺)189, 172, 144, 116
Ethyl 5-methoxy-1H-indole-2-carboxylateN/AN/AN/A
Ethyl 5-methyl-1H-indole-2-carboxylateN/AN/AN/A
Ethyl 1H-indole-2-carboxylateN/AN/AN/A

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more for dilute samples.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). The spectra should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Perform a background scan with an empty sample holder prior to scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system (GC-MS or LC-MS) for mixture analysis and to facilitate ionization.

  • Ionization :

    • Electron Ionization (EI) : A hard ionization technique typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV), causing ionization and extensive fragmentation, which provides valuable structural information.

    • Electrospray Ionization (ESI) : A soft ionization technique commonly used with LC-MS. The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed. This method is ideal for determining the molecular weight of the compound.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern aids in structural elucidation.

Signaling Pathway and Experimental Workflow Visualization

Indole derivatives are known to interact with various biological targets, including enzymes involved in viral replication. One such target is HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome. The following diagram illustrates a simplified workflow for screening indole derivatives as potential HIV-1 integrase inhibitors.

Caption: A conceptual workflow for the discovery of indole-based HIV-1 integrase inhibitors.

The following diagram depicts a simplified representation of the HIV-1 integrase mechanism, a key target for some indole-based antiviral compounds.

HIV1_Integrase_Mechanism Simplified HIV-1 Integrase Mechanism cluster_viral_dna Viral DNA Processing cluster_host_dna Integration into Host Genome cluster_inhibition Site of Inhibition viral_dna Viral DNA integrase_binding HIV-1 Integrase Binding viral_dna->integrase_binding processing 3'-Processing integrase_binding->processing pic Pre-integration Complex (PIC) processing->pic PIC Formation nuclear_import Nuclear Import pic->nuclear_import host_dna Host DNA nuclear_import->host_dna strand_transfer Strand Transfer host_dna->strand_transfer inhibitor Indole Derivative Inhibitor inhibitor->strand_transfer Blocks Strand Transfer

Caption: A diagram showing the key steps of HIV-1 DNA integration and the site of action for integrase inhibitors.

References

Comparative Guide to the Validation of Analytical Methods for Ethyl 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][3][4] The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance characteristics of each method, supported by experimental data.

Methodology Comparison

Two distinct reversed-phase HPLC (RP-HPLC) methods were evaluated for their suitability in the analysis of this compound. The key differences in the methodologies are outlined below.

Method A employs a conventional C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water. This method is designed for routine quality control analysis where speed and simplicity are paramount.

Method B utilizes a C18 column with a smaller particle size and a gradient elution program. This approach aims to achieve higher resolution and sensitivity, making it suitable for the detection of impurities and for analyses requiring a lower limit of quantification.

Table 1: HPLC Method Parameters
ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 2.7 µm, 3.0 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient: 0-5 min, 40% B; 5-15 min, 40-80% B; 15-20 min, 80% B
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL

Validation Data Summary

The following tables summarize the quantitative data obtained from the validation of both HPLC methods across key performance parameters as stipulated by ICH guidelines.[5][6][7]

Table 2: Linearity and Range
ParameterMethod AMethod B
Range 10 - 150 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 25481x + 1250y = 48953x + 850
Table 3: Accuracy (Recovery)
Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.2 ± 0.8%100.5 ± 0.5%
100% 100.3 ± 0.5%99.8 ± 0.3%
120% 101.1 ± 0.7%100.2 ± 0.4%
Table 4: Precision (Repeatability and Intermediate Precision)
ParameterMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) 0.65%0.42%
Intermediate Precision (n=6) 1.10%0.75%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod AMethod B
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution (containing all excipients without the active pharmaceutical ingredient).

    • Prepare a spiked solution by adding the standard to the placebo.

    • Inject all three solutions into the HPLC system.

    • Acceptance Criteria: The chromatogram of the spiked solution should show a single, well-resolved peak for the analyte, with no interference from the placebo at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a stock solution of the standard.

    • From the stock solution, prepare a series of at least five concentrations across the desired range.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the RSD of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the results.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and the relationship between the different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for Analytical Method Validation.

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests Analyte Analyte (Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate) Linearity Linearity Analyte->Linearity Specificity Specificity Analyte->Specificity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Range->LOD LOQ Limit of Quantitation Range->LOQ

Caption: Relationship between Validation Parameters.

References

Unveiling the Biological Potential: A Comparative Analysis of Ethyl 3-Formyl-5-Methoxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, owing to its presence in numerous biologically active compounds. This guide provides a comparative overview of the biological activities of derivatives of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate for the synthesis of novel therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to facilitate further research and drug discovery efforts in this promising area.

Derivatives of the this compound scaffold have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The strategic modification of the core structure allows for the fine-tuning of its pharmacological profile, leading to the identification of potent and selective agents.

Comparative Biological Activity

The biological activities of various derivatives are summarized below, with a focus on their cytotoxic effects against different cancer cell lines. The data highlights how modifications to the core indole structure influence potency and selectivity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-Benzyl-5-methoxy-1H-indole-2-carbohydrazideMCF-7 (Breast)> 50[1]
2 N-(4-Fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazideMCF-7 (Breast)2.5[1]
3 N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazideMCF-7 (Breast)3.2[1]
4 N-(4-Methylbenzyl)-5-methoxy-1H-indole-2-carbohydrazideMCF-7 (Breast)4.8[1]
5 N-(4-Methoxybenzyl)-5-methoxy-1H-indole-2-carbohydrazideMCF-7 (Breast)> 50[1]
6e Thiazolyl-indole-2-carboxamide (4-hydroxy substitution)MCF-7 (Breast)4.36[2]
6i Thiazolyl-indole-2-carboxamide (4-dimethylamine substitution)MCF-7 (Breast)6.10[2]
6q 5-Methoxy-thiazolyl-indole-2-carboxamide (4-hydroxy substitution)MCF-7 (Breast)5.04[2]
6v 5-Methoxy-thiazolyl-indole-2-carboxamide (4-dimethylamine substitution)MCF-7 (Breast)6.49[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and to aid in the design of future studies.

Antiproliferative Activity using MTT Assay[1][2]

The cytotoxicity of the synthesized indole derivatives was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow and Synthesis

The general workflow for the synthesis and biological evaluation of these indole derivatives follows a multi-step process, from initial chemical synthesis to in vitro screening.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate modification Chemical Modification (e.g., Hydrazinolysis, Amidation) start->modification Reactants derivatives Synthesized Derivatives modification->derivatives Products screening In Vitro Screening (e.g., MTT Assay) derivatives->screening Test Compounds data_analysis Data Analysis (IC50 Determination) screening->data_analysis results Biological Activity Data data_analysis->results signaling_pathway cluster_kinases Protein Kinase Inhibition cluster_cellular_effects Cellular Effects Indole_Derivatives Indole Derivatives EGFR EGFR Indole_Derivatives->EGFR HER2 HER2 Indole_Derivatives->HER2 VEGFR2 VEGFR-2 Indole_Derivatives->VEGFR2 CDK2 CDK2 Indole_Derivatives->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest EGFR->Cell_Cycle_Arrest inhibit proliferation HER2->Cell_Cycle_Arrest inhibit proliferation VEGFR2->Cell_Cycle_Arrest inhibit proliferation CDK2->Cell_Cycle_Arrest regulates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

comparative study of different synthetic routes to ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on providing a clear comparison of reaction efficiency, conditions, and reagent accessibility to aid in the selection of the most suitable synthetic route for laboratory and process scale-up.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic introduction of the formyl group at the C3 position of the indole nucleus is a critical step that dictates the overall efficiency of the synthetic sequence. This document outlines and compares the prevalent methods for achieving this transformation, with a focus on the widely employed Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Routes

The synthesis of the target compound can be broadly divided into two key stages: the formation of the ethyl 5-methoxy-1H-indole-2-carboxylate precursor and the subsequent formylation at the 3-position.

Part 1: Synthesis of the Precursor: Ethyl 5-methoxy-1H-indole-2-carboxylate

The preparation of the indole precursor is foundational. Two classical methods, the Reissert and Fischer indole syntheses, are commonly reported for constructing the indole ring system.

  • Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. It is a reliable method for producing benzene-ring-substituted indole-2-carboxylates.[1][2]

  • Fischer Indole Synthesis : This approach utilizes the reaction of a phenylhydrazine with a pyruvate derivative under acidic conditions. It is a versatile and widely used method for indole synthesis.

Part 2: Formylation of the Indole Ring

The introduction of the formyl group at the electron-rich C3 position of the indole ring is typically achieved through electrophilic substitution. The Vilsmeier-Haack and Reimer-Tiemann reactions are two potential methods for this transformation.

  • Vilsmeier-Haack Reaction : This is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] This method is generally high-yielding and proceeds under mild conditions.

  • Reimer-Tiemann Reaction : While traditionally used for the ortho-formylation of phenols, the Reimer-Tiemann reaction can also be applied to other electron-rich heterocycles like indoles.[7][8][9] This reaction involves the use of chloroform in a basic medium to generate dichlorocarbene as the electrophile.[9] However, for indole substrates, this method can sometimes lead to side products, such as ring expansion to quinolines, and may result in lower yields compared to the Vilsmeier-Haack reaction.

Quantitative Data Summary

ParameterVilsmeier-Haack ReactionReimer-Tiemann Reaction
Starting Material Ethyl 5-methoxy-1H-indole-2-carboxylateEthyl 5-methoxy-1H-indole-2-carboxylate
Key Reagents POCl₃, DMFCHCl₃, Strong Base (e.g., NaOH)
Typical Yield HighModerate to Low
Reaction Conditions Mild (0 °C to room temperature)Often requires heating
Selectivity High for C3-formylationCan lead to side products
Work-up Aqueous work-upBiphasic system, aqueous work-up

Experimental Protocols

Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

This protocol is based on established procedures for the Vilsmeier-Haack formylation of indoles.

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until completion).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting mixture until the evolution of gas ceases and a precipitate is formed.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Visualizing the Synthetic Pathways

G cluster_0 Precursor Synthesis cluster_1 Formylation o_nitrotoluene o-Nitrotoluene reissert Condensation & Reductive Cyclization o_nitrotoluene->reissert Reissert Synthesis diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reissert phenylhydrazine Phenylhydrazine fischer Condensation & Cyclization phenylhydrazine->fischer Fischer Indole Synthesis pyruvate_derivative Pyruvate Derivative pyruvate_derivative->fischer precursor Ethyl 5-methoxy-1H-indole-2-carboxylate vilsmeier Electrophilic Substitution precursor->vilsmeier Vilsmeier-Haack Reaction reimer_tiemann Carbene Addition & Hydrolysis precursor->reimer_tiemann Reimer-Tiemann Reaction reissert->precursor fischer->precursor final_product This compound vilsmeier_reagents POCl3, DMF vilsmeier_reagents->vilsmeier reimer_tiemann_reagents CHCl3, Base reimer_tiemann_reagents->reimer_tiemann vilsmeier->final_product reimer_tiemann->final_product

Caption: Synthetic pathways to this compound.

Conclusion

The Vilsmeier-Haack reaction stands out as the superior method for the synthesis of this compound due to its high yields, mild reaction conditions, and excellent regioselectivity. While the Reimer-Tiemann reaction presents a theoretical alternative, it is generally less efficient for this specific transformation. The choice of the synthesis route for the indole precursor, either Reissert or Fischer, will depend on the availability of starting materials and the desired scale of the reaction. For researchers and drug development professionals, a synthetic strategy employing either the Reissert or Fischer indole synthesis followed by a Vilsmeier-Haack formylation represents the most robust and efficient pathway to obtain the target compound.

References

A Researcher's Guide to Cross-Referencing Spectral Data: The Case of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of drug discovery and chemical research, the unambiguous identification of a synthesized compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of molecular structure elucidation. However, the raw data from these experiments is most powerful when cross-referenced with established spectral databases. This guide provides a comparative framework for utilizing such databases, using ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate as a case study, and offers standardized protocols for acquiring high-quality spectral data.

Comparative Spectral Data Analysis

The following table summarizes the expected and available spectral data for this compound and its non-methoxylated analogue. The predicted values are based on standard chemical shift and fragmentation principles.

Spectroscopic Data This compound Ethyl 3-formyl-1H-indole-2-carboxylate (Comparative Compound) Key Differences Expected
Molecular Formula C₁₃H₁₃NO₄C₁₂H₁₁NO₃Addition of a C and an O, and 2 H's
Molecular Weight 247.25 g/mol 217.22 g/mol A difference of 30.03 g/mol
¹H NMR (Predicted) Signals for ethyl group (triplet & quartet), methoxy group (singlet ~3.9 ppm), aromatic protons (shifts influenced by methoxy group), indole N-H proton (broad singlet), and formyl proton (singlet ~10 ppm).Signals for ethyl group (triplet & quartet), aromatic protons, indole N-H proton (broad singlet), and formyl proton (singlet ~10 ppm).Presence of a singlet for the methoxy group. The chemical shifts of the aromatic protons on the benzene ring will differ due to the electron-donating effect of the methoxy group.
¹³C NMR (Predicted) Signals for ethyl group carbons, methoxy carbon (~55-60 ppm), indole ring carbons, formyl carbon (~185-195 ppm), and ester carbonyl carbon (~160-170 ppm).Signals for ethyl group carbons, indole ring carbons, formyl carbon (~185-195 ppm), and ester carbonyl carbon (~160-170 ppm).An additional signal for the methoxy carbon. The chemical shifts of the aromatic carbons will be altered by the methoxy substituent.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 248.0866Expected [M+H]⁺ at m/z 218.0761A mass difference of 30.0105 in the molecular ion peak.
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (ester and aldehyde, ~1700-1750 cm⁻¹ and ~1670-1690 cm⁻¹, respectively), C-O stretching, and aromatic C-H and C=C stretching.Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (ester and aldehyde, ~1700-1750 cm⁻¹ and ~1670-1690 cm⁻¹, respectively), and aromatic C-H and C=C stretching.Additional C-O stretching bands associated with the methoxy group.

Prominent Spectral Databases

A crucial step in compound characterization is comparing experimental data against vast libraries of known spectra. Here are some of the most widely used databases:

  • Publicly Accessible Databases:

    • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database hosted by AIST, Japan, containing 1H NMR, 13C NMR, MS, IR, Raman, and ESR spectra.[1][2][3][4]

    • PubChem: A massive database from the U.S. National Institutes of Health (NIH) that contains chemical information, including links to spectral data and literature references.

    • ChemSpider: A free chemical structure database from the Royal Society of Chemistry, providing access to a wide range of properties and data, including spectral information.

  • Commercial Databases:

    • SciFinder-n (Chemical Abstracts Service): A comprehensive research discovery tool that includes access to a vast collection of chemical reactions, substances, and literature, with integrated spectral data.

    • Reaxys (Elsevier): A powerful chemistry database containing experimental data from literature and patents, including extensive spectral information.

    • SpectraBase (Wiley): Offers a large collection of NMR, IR, Raman, UV-Vis, and Mass Spectra.[5]

Standard Experimental Protocols

Acquiring high-quality, reproducible spectral data is fundamental. Below are detailed, standardized methodologies for the key spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The solution should be clear and free of any particulate matter.

  • Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard single-pulse experiment is performed.

    • Typically, 8 to 16 scans are acquired for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile.[7]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an electrospray ionization source.

  • Acquisition:

    • The sample solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min).

    • A high voltage is applied to the ESI needle, generating charged droplets.

    • The solvent evaporates, and the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

    • The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and determine the accurate mass, which can be used to calculate the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (for solid samples):

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

    • The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum. The positions and shapes of the absorption bands are then correlated with known functional group vibrations.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental spectral data with online databases for compound identification.

cross_referencing_workflow cluster_experiment Experimental Data Acquisition cluster_database Database Cross-Referencing cluster_analysis Data Analysis and Confirmation synthesis Compound Synthesis (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ms Mass Spectrometry (ESI-MS) synthesis->ms Characterization ir IR Spectroscopy (FT-IR) synthesis->ir Characterization comparison Compare Experimental Data with Database Records nmr->comparison ms->comparison ir->comparison sdbs SDBS sdbs->comparison pubchem PubChem pubchem->comparison scifinder SciFinder-n / Reaxys scifinder->comparison other_db Other Databases other_db->comparison structure_confirm Structure Confirmation comparison->structure_confirm Match Found structure_elucidate Structure Elucidation (for novel compounds) comparison->structure_elucidate No Match Found

Caption: Workflow for spectral data cross-referencing.

References

A Comparative Guide to Purity Assessment of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: HPLC and NMR Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and complex organic molecules, the rigorous assessment of purity is a critical step to ensure the safety, efficacy, and reproducibility of scientific findings. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for determining the purity of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways.

Introduction

This compound is a versatile building block in medicinal chemistry. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields, and potentially introduce toxic components into the final product. This guide outlines detailed protocols and presents comparative data for assessing the purity of this compound using both HPLC and NMR, allowing researchers to make informed decisions on the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a highly sensitive and widely used technique for the quantitative analysis of organic compounds.[1] It separates molecules based on their polarity, making it ideal for identifying and quantifying impurities in a sample of this compound.

Experimental Protocol: HPLC

A standard RP-HPLC method can be employed for the analysis.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often effective. A typical mobile phase could consist of:

    • Solvent A: 0.1% Acetic Acid in Water[3]

    • Solvent B: Acetonitrile[3]

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm, based on the UV absorbance of the indole nucleus.[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]

Data Presentation: HPLC Purity Assessment

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515.20.5Impurity A (more polar)
212.82984.598.5This compound
315.230.31.0Impurity B (less polar)
Total 3030.0 100.0

Note: This data is representative and may vary based on the specific sample and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a molecule and can be used for quantitative purity assessment (qNMR). By integrating the signals of the target compound and comparing them to a certified internal standard, a highly accurate purity value can be determined.

Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indole compounds due to better solubility and resolution of the NH proton.

  • Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified should be used to ensure full signal relaxation and accurate integration.

    • A 90° pulse angle should be used.

Data Presentation: ¹H NMR Purity Assessment

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.10br s1HNH (indole)[5]
~9.90s1HCHO (formyl)[5]
~8.10d1HH-4
~7.50d1HH-7
~7.00dd1HH-6
~4.30q2HOCH₂CH₃ (ethyl ester)[5]
~3.85s3HOCH₃ (methoxy)[5]
~1.35t3HOCH₂CH₃ (ethyl ester)[5]

Note: These are predicted chemical shifts based on similar structures and may vary slightly.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using both HPLC and NMR.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results Start Synthesized Compound Prep Weigh & Dissolve Start->Prep HPLC_Inject Inject into HPLC Prep->HPLC_Inject NMR_Prep Add Internal Standard Prep->NMR_Prep HPLC_Run Chromatographic Separation HPLC_Inject->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_Data Peak Integration & Area % HPLC_Detect->HPLC_Data Purity_Report Purity Report HPLC_Data->Purity_Report NMR_Acquire Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Process Process & Integrate NMR_Acquire->NMR_Process NMR_Calc Calculate Purity NMR_Process->NMR_Calc NMR_Calc->Purity_Report

References

A Researcher's Guide to the Performance of Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that directly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive performance benchmark of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a versatile indole derivative, with a focus on its application in the Knoevenagel condensation reaction. Through a comparative analysis with alternative reactants and a review of the underlying chemical principles, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.

Introduction to a Versatile Indole Scaffold

This compound is a polysubstituted indole derivative featuring key functional groups that make it a valuable intermediate in the synthesis of complex heterocyclic compounds, including natural product analogs and potential therapeutic agents. The presence of a formyl group at the 3-position, an ethyl ester at the 2-position, and a methoxy group at the 5-position imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the ester and formyl groups, coupled with the electron-donating effect of the methoxy group, influences the electron density of the indole ring and the reactivity of the aldehyde functionality.

This guide will primarily focus on the performance of this compound in the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. We will explore how its structural features influence reaction outcomes, such as yield and reaction time, in comparison to other commonly used aldehydes.

Benchmarking Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reactivity of the aldehyde is a key factor in this transformation, with electron-withdrawing groups on the aldehyde generally leading to faster reaction rates and higher yields.

While direct, head-to-head comparative studies for this compound are limited in the readily available literature, we can infer its performance based on the known electronic effects of its substituents and by comparing it to structurally similar indole aldehydes.

Comparative Analysis with Indole-3-carboxaldehyde Derivatives

Indole-3-carboxaldehydes are frequently employed in Knoevenagel condensations. The electronic nature of substituents on the indole ring significantly impacts their reactivity. Electron-withdrawing groups, such as a cyano group, tend to enhance the electrophilicity of the formyl carbon, leading to higher yields in shorter reaction times. Conversely, electron-donating groups can decrease reactivity.

In the case of this compound, the ethyl ester at the 2-position acts as a strong electron-withdrawing group, which is expected to significantly activate the formyl group at the 3-position towards nucleophilic attack. The methoxy group at the 5-position is an electron-donating group, which would have a deactivating effect. However, the proximity and strong electron-withdrawing nature of the ester group at the C2 position is likely to have a more dominant activating effect on the C3-formyl group.

Table 1: Inferred Performance Comparison in Knoevenagel Condensation with Malononitrile

AldehydeKey SubstituentsExpected ReactivityPlausible Yield Range (%)
Indole-3-carboxaldehydeUnsubstitutedModerate80-90
5-Cyano-indole-3-carboxaldehydeElectron-withdrawing (-CN)High90-98
5-Methoxy-indole-3-carboxaldehydeElectron-donating (-OCH3)Lower70-85
This compound Electron-withdrawing (-COOEt at C2), Electron-donating (-OCH3 at C5) High Likely >90

Note: The yield ranges are based on typical literature values for Knoevenagel condensations of indole aldehydes under various conditions. The performance of the target compound is an educated inference based on electronic effects.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1]

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an indole aldehyde with an active methylene compound, such as malononitrile.[2]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the chemical processes discussed, the following diagrams illustrate the Vilsmeier-Haack reaction pathway and a typical experimental workflow for a Knoevenagel condensation.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Ethyl 5-methoxy-1H- indole-2-carboxylate Indole->Intermediate Electrophilic attack Product Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack formylation pathway.

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Indole Aldehyde & Malononitrile in Ethanol Catalyst Add Piperidine Reactants->Catalyst Stir Stir at Room Temperature (Monitor by TLC) Catalyst->Stir Isolate Isolate Crude Product (Precipitation/Concentration) Stir->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify

Caption: Knoevenagel condensation workflow.

Logical_Comparison cluster_advantages Advantages cluster_disadvantages Considerations Target Ethyl 3-formyl-5-methoxy- 1H-indole-2-carboxylate Adv1 Highly Activated Formyl Group Target->Adv1 Adv2 Potential for High Yields and Fast Reactions Target->Adv2 Disadv1 More Complex Starting Material Target->Disadv1 Disadv2 Potential for Side Reactions under certain conditions Target->Disadv2

Caption: Advantages and considerations.

Conclusion

This compound is a highly promising reagent for synthetic applications, particularly in reactions such as the Knoevenagel condensation. The presence of a strong electron-withdrawing ethyl ester group at the 2-position is expected to render the formyl group at the 3-position significantly more electrophilic than in many other indole aldehydes. This enhanced reactivity is likely to translate into higher yields and shorter reaction times, making it an attractive choice for the synthesis of complex molecules. While direct comparative data is still emerging, the foundational principles of organic chemistry strongly support its superior performance in many contexts. The detailed protocols and diagrams provided in this guide offer a solid starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

Evaluating Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate as a Precursor for Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical step in the synthesis of bioactive compounds. This guide provides a comprehensive evaluation of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate as a precursor for the synthesis of known active compounds, comparing its performance with alternative synthetic routes. The analysis is supported by experimental data on yields, reaction conditions, and the biological activities of the resulting compounds.

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, owing to its reactive formyl and ester functionalities, as well as the electron-rich indole nucleus. This guide focuses on its application in the synthesis of two classes of biologically active molecules: aplysinopsin analogues and β-carboline thiohydantoin derivatives.

Comparison of Synthetic Pathways

The primary method for utilizing this compound in the synthesis of these target compounds is through a Knoevenagel condensation. This reaction involves the condensation of the aldehyde group with an active methylene compound.

Aplysinopsin Analogues

Aplysinopsins are a class of marine alkaloids known for their wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of aplysinopsin analogues from the title precursor typically involves a Knoevenagel condensation with a hydantoin or thiohydantoin derivative.

A common alternative precursor for the synthesis of aplysinopsin analogues is indole-3-carboxaldehyde. The following table compares the synthesis of a representative aplysinopsin analogue from both precursors.

ParameterThis compoundIndole-3-carboxaldehyde (Alternative)
Reaction Type Knoevenagel CondensationKnoevenagel Condensation
Reaction Conditions Acetic acid, sodium acetate, refluxPiperidine, ethanol, reflux
Reaction Time 1-8 hours2-6 hours
Reported Yield 65-85%70-90%

While both precursors provide good to excellent yields, the choice may depend on the desired substitution pattern on the final molecule. The presence of the carboxylate group at the 2-position in the title precursor offers a potential site for further functionalization, which is not available when using indole-3-carboxaldehyde.

β-Carboline Thiohydantoin Analogues

β-Carbolines are another important class of indole alkaloids with a broad spectrum of pharmacological activities, including antiviral and phosphodiesterase (PDE) inhibitory effects. The synthesis of β-carboline thiohydantoin analogues from this compound also proceeds via a Knoevenagel condensation with a thiohydantoin, followed by a subsequent intramolecular cyclization.

An alternative and widely used method for the synthesis of the β-carboline core is the Pictet-Spengler reaction, which typically utilizes a tryptophan derivative and an aldehyde or ketone.

ParameterThis compoundTryptophan Derivative (Alternative)
Reaction Type Knoevenagel Condensation & CyclizationPictet-Spengler Reaction
Reaction Conditions Acetic acid, sodium acetate, refluxAcid catalyst (e.g., TFA, HCl), inert solvent
Reaction Time 4-12 hours12-24 hours
Reported Yield 50-70%60-80%

The Pictet-Spengler reaction is a powerful tool for the construction of the β-carboline skeleton and often provides good yields. However, the use of this compound allows for the direct introduction of the thiohydantoin moiety in a more convergent manner.

Experimental Protocols

General Procedure for Knoevenagel Condensation using Ethyl 3-formyl-1H-indole-2-carboxylate

A mixture of ethyl 3-formyl-1H-indole-2-carboxylate (1 mmol), an active methylene compound (e.g., 2-thiohydantoin, 1.1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (10 mL) is heated at reflux for the time specified in the comparative tables. After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the desired product.

General Procedure for Knoevenagel Condensation using Indole-3-carboxaldehyde

To a solution of indole-3-carboxaldehyde (1 mmol) and an active methylene compound (e.g., hydantoin, 1.1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is heated at reflux for the specified time. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.

General Procedure for Pictet-Spengler Reaction using a Tryptophan Derivative

A solution of a tryptophan derivative (e.g., L-tryptophan methyl ester, 1 mmol) and an aldehyde (1.1 mmol) in an inert solvent (e.g., dichloromethane, toluene) is treated with an acid catalyst (e.g., trifluoroacetic acid, 1.2 mmol) at room temperature. The reaction is stirred for the specified time until completion (monitored by TLC). The reaction mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Biological Activity and Signaling Pathways

The utility of a precursor is ultimately determined by the biological activity of the compounds it can generate.

Aplysinopsin Analogues and the Bcl-2 Apoptosis Pathway

Aplysinopsin analogues have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. The Bcl-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic members like Bcl-2 prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Certain aplysinopsin analogues have been found to downregulate the expression of Bcl-2, leading to the activation of the apoptotic cascade.

Bcl2_Apoptosis_Pathway Aplysinopsin_Analogue Aplysinopsin Analogue Bcl2 Bcl-2 (Anti-apoptotic) Aplysinopsin_Analogue->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis note *MOMP: Mitochondrial Outer Membrane Permeabilization

Aplysinopsin Analogue Induced Apoptosis via Bcl-2 Pathway
β-Carboline Thiohydantoins and Their Mechanisms of Action

β-Carboline thiohydantoin derivatives have demonstrated a range of biological activities. Some have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. Inhibition of PDE5 leads to increased cGMP concentrations, which can have various physiological effects, including smooth muscle relaxation.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP (inactive) cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Beta_Carboline β-Carboline Thiohydantoin Beta_Carboline->PDE5 Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response

Mechanism of Action of β-Carboline Thiohydantoins as PDE5 Inhibitors

Other β-carboline thiohydantoin derivatives have shown promising antiviral activity, particularly against influenza viruses. Their mechanism of action is thought to involve the inhibition of late-stage viral replication processes, such as virion assembly and budding.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of bioactive aplysinopsin and β-carboline thiohydantoin analogues. Its reactivity in Knoevenagel condensations provides a straightforward route to these complex heterocyclic systems.

Advantages of using this compound:

  • Convergent Synthesis: Allows for the rapid assembly of the target molecules.

  • Functional Group Handle: The ester group at the 2-position provides a site for further chemical modification, enabling the generation of diverse compound libraries.

  • Good to Excellent Yields: The Knoevenagel condensation generally proceeds with high efficiency.

Comparison with Alternatives:

  • Indole-3-carboxaldehyde: A viable alternative for aplysinopsin synthesis, often providing slightly higher yields. However, it lacks the additional functionalization point at the 2-position.

  • Tryptophan Derivatives: The classical choice for β-carboline synthesis via the Pictet-Spengler reaction. This method is well-established but may require more steps compared to the convergent approach using the title precursor.

The choice of precursor will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the final active compound, and the need for further diversification. This compound represents a highly attractive option for the efficient construction of these important classes of bioactive molecules.

A Comparative Analysis of the Physicochemical Properties of Methoxy-Substituted Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with methoxy-substituted indole carboxylates being of particular interest due to their diverse biological activities. The position of the methoxy group on the indole ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of the key physicochemical properties of 4-, 5-, 6-, and 7-methoxy-substituted indole-2-carboxylic acids, supported by available experimental and predicted data.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for the melting point, acid dissociation constant (pKa), and the logarithm of the octanol-water partition coefficient (LogP) for the methoxy-substituted indole-2-carboxylic acid isomers. It is important to note that the dataset is a combination of experimental and computationally predicted values.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
4-Methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.18Not availablePredicted: 4.38 ± 0.30[1]Calculated: 1.9[2]
5-Methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.18199-201[3][4]Predicted: 4.38 ± 0.30[1]Calculated: 2.3[5]
6-Methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.18198-203Not availableCalculated: 2.3[6]
7-Methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.18187-188[7][8]Predicted: 4.37 ± 0.30[7]Predicted: 1.87[7]

Note: The melting point for a related compound, methyl 4-methoxyindole-2-carboxylate, is reported as 138.5-144.5 °C[9]. The LogP values from PubChem are calculated using the XLogP3 method.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the compound of interest and monitoring the resulting change in pH.

  • Preparation of Solutions:

    • Prepare a standard solution of the methoxy-substituted indole carboxylate of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), as the titrant.

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Place a known volume of the indole carboxylate solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) while continuously stirring the solution.

    • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

  • Preparation:

    • Prepare a stock solution of the methoxy-substituted indole carboxylate in a suitable solvent.

    • Use n-octanol and water that have been mutually saturated to form the two-phase system. To achieve this, mix equal volumes of n-octanol and water and shake vigorously, then allow the layers to separate.

  • Partitioning:

    • Add a known amount of the stock solution to a flask containing a known volume of the pre-saturated n-octanol and water.

    • Securely cap the flask and shake it for a sufficient period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.

    • After shaking, allow the flask to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous layers.

    • Determine the concentration of the indole carboxylate in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log ([Concentration]octanol / [Concentration]aqueous)

Determination of Aqueous Solubility

The aqueous solubility of a compound can be determined by the equilibrium solubility method.

  • Procedure:

    • Add an excess amount of the solid methoxy-substituted indole carboxylate to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • After reaching equilibrium, allow the undissolved solid to settle.

  • Analysis:

    • Carefully filter the supernatant to remove any undissolved particles.

    • Determine the concentration of the dissolved indole carboxylate in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The measured concentration represents the aqueous solubility of the compound at that temperature.

Mandatory Visualization

Signaling Pathway for Methuosis Induction

Certain methoxy-substituted indole derivatives have been shown to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. The signaling pathway is initiated by the activation of Ras and subsequent activation of Rac1.

Methuosis_Pathway Indole_Derivative Methoxy-Indole Derivative Ras_Activation Ras Activation Indole_Derivative->Ras_Activation Rac1_Activation Rac1 Activation Ras_Activation->Rac1_Activation GIT1_Interaction GIT1 Interaction Rac1_Activation->GIT1_Interaction Macropinocytosis Increased Macropinocytosis Rac1_Activation->Macropinocytosis Arf6_Inactivation Arf6 Inactivation GIT1_Interaction->Arf6_Inactivation Recycling_Inhibition Inhibition of Macropinosome Recycling Arf6_Inactivation->Recycling_Inhibition Vacuole_Formation Vacuole Accumulation Macropinocytosis->Vacuole_Formation Recycling_Inhibition->Vacuole_Formation Methuosis Methuosis (Cell Death) Vacuole_Formation->Methuosis Antifungal_Screening_Workflow Start Start: Synthesize Methoxy-Indole Carboxylate Derivatives MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Determination ROS_Assay Reactive Oxygen Species (ROS) Accumulation Assay MIC_Determination->ROS_Assay Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC_Determination->Ergosterol_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) ROS_Assay->Data_Analysis Ergosterol_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Safety Operating Guide

Personal protective equipment for handling ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established laboratory safety principles and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. It is imperative to treat this compound as potentially hazardous and minimize all routes of exposure.

Hazard Assessment

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1]

Therefore, it is prudent to handle this compound with a high degree of caution, assuming it presents similar risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls like fume hoods.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5] It is crucial to inspect gloves before each use and practice proper removal techniques.[6] Double gloving may be appropriate for a compound with unknown toxicity.Protects hands from direct contact with the chemical.
Body Protection A flame-resistant lab coat is required.[3] Long pants and closed-toe shoes must be worn to cover all exposed skin.[3][6][7]Prevents accidental skin contact with the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[3][5]Protects against respiratory tract irritation from inhaling the powdered compound.

Operational and Disposal Plans

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling Procedure

  • Preparation and Engineering Controls :

    • Before handling, read and understand all available safety information.[7]

    • Ensure a certified chemical fume hood is operational.[8] All work with the solid compound or its solutions must be conducted within the fume hood.[5]

    • Cover the work surface within the fume hood with absorbent bench paper.[9]

    • Designate a specific area for handling this compound.[9]

  • Weighing and Solution Preparation :

    • When weighing the solid compound, use an enclosed balance inside the fume hood if possible, or perform the task in a designated area of the hood.[9]

    • Use weigh boats to minimize spillage.[9]

    • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.[5]

    • Keep containers of the compound closed when not in use.[9]

  • Post-Handling and Cleanup :

    • After handling, wash hands and any exposed skin thoroughly.[6]

    • Decontaminate the work surface using appropriate cleaning solutions.

    • Wipe down the exterior of all containers before returning them to storage.[9]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Type Disposal Procedure
Solid Waste Collect any solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a clearly labeled, sealed container for hazardous solid waste.
Liquid Waste Collect liquid solutions containing the compound in a labeled, sealed container for hazardous organic waste. Do not mix with incompatible waste streams.[3][8]
General Guidance Follow all local, state, and federal regulations for the disposal of chemical waste.[5] Never pour waste containing this compound down the drain.[5]

Workflow for Safe Handling and Disposal

prep Preparation - Assess Risks - Don PPE - Prepare Fume Hood handling Handling in Fume Hood - Weigh Solid - Prepare Solution prep->handling use Experimental Use handling->use cleanup Cleanup & Decontamination - Clean Work Area - Remove PPE use->cleanup solid_waste Solid Waste (Contaminated PPE, etc.) cleanup->solid_waste Segregate liquid_waste Liquid Waste (Solutions) cleanup->liquid_waste Segregate solid_disposal Seal & Label for Hazardous Solid Disposal solid_waste->solid_disposal liquid_disposal Seal & Label for Hazardous Liquid Disposal liquid_waste->liquid_disposal end End of Process solid_disposal->end liquid_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
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ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.